7-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole
Description
Properties
Molecular Formula |
C12H13IN2O |
|---|---|
Molecular Weight |
328.15 g/mol |
IUPAC Name |
7-iodo-1-(oxan-2-yl)indazole |
InChI |
InChI=1S/C12H13IN2O/c13-10-5-3-4-9-8-14-15(12(9)10)11-6-1-2-7-16-11/h3-5,8,11H,1-2,6-7H2 |
InChI Key |
GQUJUFZIVWCZQP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)N2C3=C(C=CC=C3I)C=N2 |
Origin of Product |
United States |
An In-Depth Technical Guide to the Synthesis of 7-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole: A Key Intermediate in Drug Discovery
Abstract
7-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole is a pivotal building block in medicinal chemistry, primarily utilized in the synthesis of complex kinase inhibitors and other therapeutic agents. Its strategic importance lies in the presence of a C7-iodo substituent, which serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse molecular fragments. The tetrahydropyranyl (THP) group at the N1 position provides robust protection of the indazole nitrogen, ensuring regiochemical control during subsequent synthetic transformations. This comprehensive technical guide details a reliable and efficient pathway for the synthesis of this key intermediate, providing in-depth procedural details, mechanistic insights, and practical considerations for researchers and professionals in drug development.
Introduction: The Significance of Substituted Indazoles in Medicinal Chemistry
The indazole scaffold is a privileged heterocyclic motif frequently encountered in a wide array of biologically active compounds.[1] Its unique structural and electronic properties allow it to function as a versatile pharmacophore, engaging with various biological targets. Specifically, substituted indazoles have demonstrated significant potential as kinase inhibitors, anti-cancer agents, and anti-inflammatory drugs.[2][3][4] The ability to selectively functionalize the indazole core is paramount in the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.[5]
The target molecule, 7-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole, is of particular interest due to the C7-iodine atom, which allows for late-stage diversification through well-established cross-coupling methodologies such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions.[6][7][8] The THP protecting group is favored for its stability under a range of reaction conditions and its facile removal under acidic conditions.[9][10][11] This guide will delineate a two-step synthesis commencing with the iodination of a suitable indazole precursor followed by N1-protection.
Retrosynthetic Analysis and Synthesis Strategy
A logical retrosynthetic analysis of 7-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole suggests a straightforward disconnection of the THP protecting group, leading back to 7-iodo-1H-indazole. This intermediate can, in turn, be derived from a commercially available or readily synthesized indazole precursor through a regioselective iodination reaction.
Our proposed synthetic strategy, therefore, involves two key transformations:
-
Regioselective Iodination: Introduction of an iodine atom at the C7 position of the indazole ring.
-
N1-Protection: Installation of the tetrahydropyranyl (THP) group onto the N1 nitrogen of 7-iodo-1H-indazole.
This approach offers a convergent and efficient route to the desired product, utilizing well-established and scalable chemical transformations.
Experimental Protocols
Synthesis of 7-Iodo-1H-indazole
The synthesis of 7-iodo-1H-indazole can be achieved through a Sandmeyer-type reaction starting from 7-amino-1H-indazole. A plausible pathway, adapted from established procedures for the synthesis of iodo-indazoles, is presented below.[12]
Step 1: Diazotization of 7-Amino-1H-indazole
The initial step involves the conversion of the amino group of 7-amino-1H-indazole into a diazonium salt. This is typically achieved by treatment with a source of nitrous acid, such as sodium nitrite, in the presence of a strong acid at low temperatures to ensure the stability of the diazonium intermediate.
Step 2: Iodination via Sandmeyer Reaction
The resulting diazonium salt is then subjected to a Sandmeyer reaction, where it is treated with a solution of potassium iodide. The diazonium group is an excellent leaving group (N₂) and is readily displaced by the iodide nucleophile to afford 7-iodo-1H-indazole.
Experimental Procedure: Synthesis of 7-Iodo-1H-indazole
| Reagent/Solvent | Molecular Weight | Quantity | Moles |
| 7-Amino-1H-indazole | 133.15 g/mol | 10.0 g | 75.1 mmol |
| Hydrochloric Acid (conc.) | 36.46 g/mol | 25 mL | - |
| Water | 18.02 g/mol | 100 mL | - |
| Sodium Nitrite | 69.00 g/mol | 5.7 g | 82.6 mmol |
| Potassium Iodide | 166.00 g/mol | 15.0 g | 90.4 mmol |
| Dichloromethane | 84.93 g/mol | 200 mL | - |
| Saturated Sodium Bicarbonate Solution | - | 100 mL | - |
| Saturated Sodium Thiosulfate Solution | - | 50 mL | - |
| Brine | - | 50 mL | - |
| Anhydrous Sodium Sulfate | - | - | - |
Protocol:
-
To a stirred suspension of 7-amino-1H-indazole (10.0 g, 75.1 mmol) in a mixture of concentrated hydrochloric acid (25 mL) and water (100 mL) at 0 °C, a solution of sodium nitrite (5.7 g, 82.6 mmol) in water (20 mL) is added dropwise, maintaining the internal temperature below 5 °C.
-
The reaction mixture is stirred at 0 °C for 30 minutes to ensure complete formation of the diazonium salt.
-
A solution of potassium iodide (15.0 g, 90.4 mmol) in water (30 mL) is then added portion-wise to the cold diazonium salt solution. Effervescence (evolution of N₂) will be observed.
-
The reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours.
-
The mixture is extracted with dichloromethane (3 x 100 mL).
-
The combined organic layers are washed successively with saturated sodium bicarbonate solution (100 mL), saturated sodium thiosulfate solution (50 mL) to quench any residual iodine, and brine (50 mL).
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 7-iodo-1H-indazole as a solid.
Synthesis of 7-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole
The final step involves the protection of the N1-nitrogen of 7-iodo-1H-indazole with a tetrahydropyranyl (THP) group. This is typically achieved via an acid-catalyzed reaction with 3,4-dihydro-2H-pyran (DHP).[10][13][14] The regioselectivity of this reaction is crucial; under mildly acidic conditions, the kinetic product is the N2-protected isomer, while thermodynamic conditions favor the formation of the more stable N1-isomer.[14]
Mechanism of THP Protection:
The acid catalyst protonates the double bond of 3,4-dihydro-2H-pyran, generating a resonance-stabilized carbocation. The N1-nitrogen of 7-iodo-1H-indazole then acts as a nucleophile, attacking the carbocation to form the N-C bond. Subsequent deprotonation yields the desired N1-THP-protected product.
Experimental Procedure: Synthesis of 7-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole
| Reagent/Solvent | Molecular Weight | Quantity | Moles |
| 7-Iodo-1H-indazole | 244.03 g/mol | 5.0 g | 20.5 mmol |
| 3,4-Dihydro-2H-pyran (DHP) | 84.12 g/mol | 2.6 mL | 28.7 mmol |
| p-Toluenesulfonic acid monohydrate (PTSA) | 190.22 g/mol | 0.39 g | 2.05 mmol |
| Dichloromethane (DCM) | 84.93 g/mol | 100 mL | - |
| Saturated Sodium Bicarbonate Solution | - | 50 mL | - |
| Brine | - | 50 mL | - |
| Anhydrous Sodium Sulfate | - | - | - |
Protocol:
-
To a solution of 7-iodo-1H-indazole (5.0 g, 20.5 mmol) in dichloromethane (100 mL) at 0 °C is added 3,4-dihydro-2H-pyran (2.6 mL, 28.7 mmol).
-
A catalytic amount of p-toluenesulfonic acid monohydrate (0.39 g, 2.05 mmol) is added, and the reaction mixture is stirred at room temperature.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the addition of saturated sodium bicarbonate solution (50 mL).
-
The layers are separated, and the aqueous layer is extracted with dichloromethane (2 x 50 mL).
-
The combined organic layers are washed with brine (50 mL), dried over anhydrous sodium sulfate, and filtered.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield 7-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole.
Visualization of the Synthesis Pathway
The overall synthetic workflow can be visualized as a two-step process, highlighting the key transformations and intermediates.
Caption: Overall synthesis pathway from 7-amino-1H-indazole.
A more detailed representation of the reaction mechanism for the THP protection step illustrates the key electronic movements.
Caption: Mechanism of acid-catalyzed THP protection.
Conclusion
The synthetic pathway detailed in this guide provides a robust and reproducible method for the preparation of 7-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole. By leveraging well-understood and scalable chemical reactions, this key intermediate can be accessed in high purity, ready for its application in the synthesis of diverse and complex molecular architectures. The strategic placement of the iodo and THP functionalities makes this compound an invaluable tool for medicinal chemists engaged in the discovery and development of novel therapeutics. The provided protocols and mechanistic insights are intended to empower researchers to confidently synthesize this important building block and accelerate their drug discovery programs.
References
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ResearchGate. (n.d.). Efficient Synthesis of 7-Substituted or 3,7-Disubstituted 1 H -Indazoles. Retrieved from [Link]
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ResearchGate. (n.d.). A mild and efficient THP protection of indazoles and benzyl alcohols in water. Retrieved from [Link]
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ACS Publications. (2009, July 21). Indazoles: Regioselective Protection and Subsequent Amine Coupling Reactions. The Journal of Organic Chemistry. Retrieved from [Link]
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RSC Publishing. (2021, April 20). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Retrieved from [Link]
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MDPI. (2020, May 29). Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. Retrieved from [Link]
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NIH. (n.d.). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. PMC. Retrieved from [Link]
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Asian Journal of Chemistry. (2011). Pyridinium p-Toluenesulfonate: A Mild and Efficient Catalyst for The Regioselective Tetrahydropyranylation of Indazole Derivatives Under Solvent-Free Conditions. Retrieved from [Link]
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ACS Publications. (2024, May 21). Ullmann-Type N-, S-, and O-Arylation Using a Well-Defined 7-Azaindole-N-oxide (7-AINO)-Based Copper(II) Catalyst: Scope and Application to Drug Synthesis. The Journal of Organic Chemistry. Retrieved from [Link]
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ACS Publications. (2023, November 22). Synthesis of Highly Functionalized 4-Iodo-7-azaindazoles via Condensation/Diels–Alder/Retro-Diels–Alder Cyclization of Iodoalkynones and 2-Hydrazineylpyrimidines. Organic Letters. Retrieved from [Link]
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NIH. (n.d.). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. PMC. Retrieved from [Link]
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ResearchGate. (2025, October 16). Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties. Retrieved from [Link]
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NIE Digital Repository. (2025). Iron catalyzed N-arylation of 7-azaindole with aryl iodides. Retrieved from [Link]
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Chemspace. (n.d.). 1-(tetrahydro-2H-pyran-2-yl)-7-iodo-1H-indazole. Retrieved from [Link]
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-
MDPI. (2023, March 23). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Retrieved from [Link]
-
NIH. (n.d.). Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties. PMC. Retrieved from [Link]
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MDPI. (2020, June 18). “On Water” Palladium Catalyzed Direct Arylation of 1H-Indazole and 1H-7-Azaindazole. Retrieved from [Link]
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physicochemical properties of 7-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole
An In-depth Technical Guide to the Physicochemical Properties of 7-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole is a key heterocyclic building block, primarily utilized as a synthetic intermediate in the development of pharmacologically active molecules, most notably as a precursor in the synthesis of kinase inhibitors. The strategic placement of the iodine atom at the 7-position allows for further functionalization via cross-coupling reactions, while the tetrahydropyran (THP) group serves as a robust protecting group for the indazole nitrogen, ensuring regiochemical control during synthesis. This guide provides a comprehensive analysis of its core physicochemical properties, offers anticipated analytical profiles, and details rigorous experimental protocols for its characterization. The methodologies outlined herein are designed to equip researchers with the necessary framework to validate the quality, stability, and handling parameters of this important reagent.
Molecular Structure and Identification
The foundational step in characterizing any chemical entity is to confirm its identity. The structural and molecular details of 7-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole are summarized below.
-
IUPAC Name: 7-iodo-1-(oxan-2-yl)-1H-indazole
-
Synonyms: 7-Iodo-1-(THP)-1H-indazole
-
Molecular Formula: C₁₂H₁₃IN₂O
-
Molecular Weight: 328.15 g/mol
-
CAS Number: 885271-36-5
It is critical to distinguish this isomer from other structurally similar compounds, such as 3-iodo or 6-iodo derivatives, as the position of the iodo substituent significantly influences the molecule's reactivity and steric profile. The THP group introduces a chiral center, meaning the compound exists as a racemic mixture of two enantiomers unless a chiral separation is performed.
Summary of Physicochemical Properties
Publicly available, experimentally-derived data for this specific isomer is limited. The following table consolidates known information, data from closely related analogs, and properties that require experimental determination.
| Property | Value / Data | Source / Method |
| Physical State | Solid, typically a powder or crystalline solid. | Analog Data[1] |
| Melting Point | Data not available. Requires experimental determination (See Protocol 1). | - |
| Boiling Point | Not applicable; likely to decompose at high temperatures. | Chemical Class Behavior |
| Solubility | Expected to be soluble in dichloromethane, ethyl acetate, THF, and DMSO.[2] Sparingly soluble in non-polar solvents like hexanes and has low solubility in water. (See Protocol 3). | Analog Data & Prediction |
| pKa | Data not available. The indazole core is weakly basic. | - |
| LogP | Data not available. Predicted to be moderately lipophilic. | - |
Anticipated Spectroscopic Profile
While specific spectra for this compound are not widely published, a profile can be predicted based on its constituent functional groups and data from analogous structures.[3]
¹H NMR Spectroscopy
-
Indazole Core (Aromatic Protons): Expect three distinct signals in the aromatic region (~7.0-8.0 ppm), likely exhibiting doublet or triplet splitting patterns characteristic of a tri-substituted benzene ring. The proton at the C3 position will appear as a singlet.
-
THP Group Protons:
-
Anomeric Proton (O-CH-N): A characteristic downfield signal, typically a doublet of doublets, around 5.5-6.0 ppm.
-
Methylene Protons adjacent to Oxygen (O-CH₂): Two multiplets between 3.5 and 4.2 ppm.
-
Other Methylene Protons (CH₂): A series of complex multiplets in the upfield region, typically between 1.5 and 2.2 ppm.
-
¹³C NMR Spectroscopy
-
Indazole Core Carbons: Signals expected in the aromatic region (~110-150 ppm). The carbon bearing the iodine (C7) will be shifted upfield due to the heavy atom effect.
-
THP Group Carbons:
-
Anomeric Carbon (O-C-N): A signal around 85-95 ppm.
-
Methylene Carbon adjacent to Oxygen (O-CH₂): A signal around 65-70 ppm.
-
Other Methylene Carbons: Signals between 20 and 35 ppm.
-
Infrared (IR) Spectroscopy
-
C-H stretching (Aromatic): ~3050-3150 cm⁻¹
-
C-H stretching (Aliphatic): ~2850-3000 cm⁻¹
-
C=C stretching (Aromatic): ~1450-1600 cm⁻¹
-
C-O-C stretching (Ether): A strong band around 1050-1150 cm⁻¹
Mass Spectrometry (MS)
-
Molecular Ion (M⁺): The primary peak should correspond to the molecular weight (m/z = 328.15). The isotopic pattern will be characteristic of a molecule containing one iodine atom.
-
Key Fragmentation: A significant fragment will likely correspond to the loss of the THP group (m/z = 85), resulting in a fragment for the 7-iodo-indazole core (m/z = 243).
Experimental Protocols for Physicochemical Characterization
The following section provides detailed, field-proven methodologies for determining the critical .
Protocol 1: Melting Point Determination by Differential Scanning Calorimetry (DSC)
Causality: DSC is superior to traditional melting point apparatus as it provides a thermodynamic melting point (Tₘ) and can reveal information about purity, polymorphism, and thermal stability. A sharp, narrow peak indicates high purity.
Methodology:
-
Sample Preparation: Accurately weigh 1-3 mg of the compound into a non-hermetic aluminum DSC pan.
-
Instrument Setup:
-
Temperature Program: Ramp from 25°C to a temperature well above the expected melting point (e.g., 200°C) at a rate of 10°C/min.
-
Atmosphere: Purge with inert nitrogen gas (50 mL/min) to prevent oxidative degradation.
-
-
Data Analysis: The melting point is determined as the onset temperature of the melting endotherm. The peak temperature and enthalpy of fusion (J/g) should also be recorded.
Caption: Workflow for Melting Point Determination using DSC.
Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
Causality: An HPLC method is essential for quantifying the purity of the compound and for tracking its stability over time. A reverse-phase method is suitable for this moderately lipophilic molecule.
Methodology:
-
Sample Preparation: Prepare a stock solution of the compound in acetonitrile (ACN) at a concentration of 1.0 mg/mL. Create a working solution by diluting to 0.1 mg/mL with 50:50 ACN:Water.
-
HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 50% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 50% B and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis: Purity is calculated based on the area percent of the main peak relative to the total area of all observed peaks.
Caption: HPLC Workflow for Purity Assessment.
Protocol 3: Thermodynamic Solubility Determination (Shake-Flask Method)
Causality: The shake-flask method is the gold standard for determining thermodynamic solubility, providing a true equilibrium value essential for formulation and assay development.
Methodology:
-
System Preparation: Add an excess amount of the solid compound (e.g., 5-10 mg) to a series of vials, each containing 1 mL of a different solvent (e.g., Water, Phosphate Buffered Saline pH 7.4, Dichloromethane, Ethyl Acetate).
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vials at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the excess solid.
-
Quantification: Carefully remove an aliquot of the supernatant, dilute it with the mobile phase from Protocol 2, and determine the concentration using the pre-established HPLC method against a calibration curve.
Safe Handling and Storage
As a member of the iodo-heterocycle class of compounds, certain precautions are warranted.
-
Handling: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and nitrile gloves. Avoid inhalation of dust and direct skin contact.
-
Storage: Store in a tightly sealed container in a cool, dry place, protected from light. The THP group is sensitive to strong acids, which can cause deprotection. Therefore, storage away from acidic materials is recommended.
Conclusion
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A Technical Guide to the Structural Elucidation of 7-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole
Abstract
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The synthesis of specific indazole analogues often requires the use of protecting groups and regioselective functionalization, necessitating rigorous structural confirmation. This technical guide provides an in-depth, multi-technique approach to the unambiguous structural elucidation of 7-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole, a key synthetic intermediate. We will detail the integrated use of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments. The causality behind experimental choices is emphasized, providing a logical framework for researchers, scientists, and drug development professionals to confidently characterize complex heterocyclic systems.
Introduction: The Challenge of Isomeric Identity
7-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole is a valuable building block, particularly for introducing functionality at the 7-position of the indazole core via cross-coupling reactions.[3] Its structure comprises two key features: the 7-iodo-1H-indazole core and a tetrahydropyran (THP) group protecting the N-1 nitrogen.
The critical challenge in the synthesis and characterization of N-substituted indazoles is confirming the site of substitution. Alkylation or protection of the indazole nitrogen can yield two different regioisomers: the N-1 (1H-indazole) and N-2 (2H-indazole) products.[4][5] While the 1H-tautomer is generally the more thermodynamically stable form, reaction conditions can influence the outcome, sometimes favoring the kinetic N-2 product.[4][5][6] Therefore, a cursory analysis is insufficient; a robust, multi-faceted analytical approach is required to unequivocally confirm that the THP group is located at the N-1 position and that the iodine is at the C-7 position.
This guide presents a systematic workflow, demonstrating how complementary analytical techniques provide a self-validating system for structural confirmation.
The Elucidation Workflow: A Multi-Pronged Strategy
Caption: Key HMBC correlations confirming the N-1 linkage of the THP group.
Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 10-15 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. [7][8]Transfer the solution to a 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire the spectrum on a 400 or 500 MHz spectrometer. Use a standard pulse program with sufficient scans (e.g., 16-32) to achieve good signal-to-noise.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A longer acquisition time (several hours) may be needed due to the lower natural abundance of ¹³C.
-
2D NMR Acquisition: Use standard pulse programs for COSY, HSQC (e.g., hsqcedetgpsisp2.2), and HMBC (e.g., hmbcgplpndqf). Optimize acquisition parameters for the expected chemical shift ranges.
-
Data Processing: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm.
Conclusion: A Self-Validating Structural Proof
The structural elucidation of 7-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole is achieved through the logical integration of multiple spectroscopic techniques.
-
HRMS confirms the correct elemental formula (C₁₂H₁₃IN₂O).
-
IR Spectroscopy verifies the presence of the expected functional groups (aromatic, aliphatic C-H, C-O-C) and, most importantly, confirms the absence of an N-H bond, proving N-substitution.
-
¹H and ¹³C NMR provide the complete proton and carbon framework, with the upfield shift of C-7 confirming the position of the iodine atom.
-
2D NMR (COSY, HSQC, and HMBC) serves as the final arbiter, unambiguously connecting all atoms. The crucial HMBC correlation from the anomeric proton H-1' to the indazole carbon C-7a provides definitive proof of the N-1 linkage.
This comprehensive, evidence-based approach ensures the highest level of scientific integrity and provides an authoritative confirmation of the molecule's identity, a prerequisite for its use in further research and drug development.
References
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- Journal of Pharmaceutical Negative Results. (n.d.). Indazole From Natural Resources And Biological Activity.
- ResearchGate. (n.d.). Efficient Synthesis of 7-Substituted or 3,7-Disubstituted 1 H -Indazoles.
- PMC - NIH. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
Sources
- 1. pnrjournal.com [pnrjournal.com]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review [austinpublishinggroup.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. rsc.org [rsc.org]
Regioselective Functionalization in Tyrosine Kinase Inhibitor Synthesis: The Role of THP-Protected Iodoindazoles
Executive Summary & Regiochemical Context
Axitinib is a highly potent, orally bioavailable inhibitor of vascular endothelial growth factor receptors (VEGFR) and platelet-derived growth factor receptors (PDGFR), clinically utilized in the treatment of advanced renal cell carcinoma[4]. Structurally, Axitinib is a 3,6-disubstituted 1H-indazole. Consequently, its canonical commercial synthesis relies on the 6-iodo intermediate, 6-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole [2].
However, in the landscape of preclinical drug development, 7-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole serves as a critical, highly specialized scaffold. Deployed in advanced Structure-Activity Relationship (SAR) campaigns, this 7-iodo variant allows medicinal chemists to synthesize 7-substituted Axitinib analogs. Shifting the thioether linkage from the C6 to the C7 position alters the dihedral angle of the benzamide moiety, probing the spatial boundaries of the kinase ATP-binding pocket to overcome acquired resistance mutations [4]. This whitepaper dissects the mechanistic role, synthetic utility, and process chemistry of THP-protected iodoindazoles in the synthesis of Axitinib and its next-generation analogs.
Mechanistic Rationale: The THP-Protected Iodoindazole System
The design of the 7-Iodo-1-THP-indazole intermediate is not arbitrary; it is a meticulously engineered system designed to solve two distinct chemical challenges in cross-coupling chemistry:
A. The Tetrahydropyranyl (THP) Shielding Effect
Unprotected 1H-indazoles present a significant regiochemical liability. During the palladium-catalyzed Heck coupling required to install the 3-(2-vinylpyridine) moiety, the electron-rich N1 nitrogen of the indazole is highly prone to acting as a nucleophile, leading to an irreversible Michael addition with the electron-deficient 2-vinylpyridine [2].
-
Causality : The installation of the THP group at the N1 position provides both steric bulk and electronic modulation, effectively neutralizing the nucleophilicity of the indazole ring. This ensures that the subsequent Heck reaction proceeds with absolute chemoselectivity at the C3-halogen site [3].
B. The C7-Iodo Substituent as a Cross-Coupling Anchor
The synthesis of Axitinib analogs requires a Migita C-S cross-coupling to attach the 2-mercapto-N-methylbenzamide tail.
-
Causality : Iodine is selected over bromine or chlorine due to its significantly lower bond dissociation energy (C-I ≈ 240 kJ/mol vs. C-Br ≈ 336 kJ/mol). This facilitates rapid oxidative addition by the Pd(0) catalyst at lower temperatures, minimizing the thermal degradation of the sensitive vinylpyridine moiety installed earlier in the sequence [2].
Figure 1: Synthetic workflow for the functionalization of THP-protected iodoindazoles.
Process Chemistry: Catalyst Selection and Electronic Interference
A critical discovery in the process optimization of Axitinib synthesis is the profound electronic influence the THP group exerts on the indazole core. While first-generation routes utilized Palladium (Pd) for the Migita C-S coupling, process chemists attempted to substitute Pd with cheaper Copper (CuI) catalysts [1].
As detailed in Table 1, the CuI-catalyzed Migita coupling fails completely when the indazole is THP-protected. The electron-withdrawing inductive effect of the THP oxygen atoms deactivates the C-I bond toward the less reactive Cu(I) center [1]. Therefore, if the THP group is retained for the C-S coupling step, Palladium catalysis is strictly mandatory .
Table 1: Catalyst Optimization for Migita C-S Coupling on Iodoindazoles
| Substrate | Catalyst System | Ligand | Temp / Time | Yield (%) | Process Implication |
| 7-Iodo-1-THP-indazole | Pd2(dba)3 (2 mol%) | Xantphos | 90 °C / 12 h | 88% | Highly efficient; Pd overcomes THP deactivation [1, 2]. |
| 7-Iodo-1-THP-indazole | CuI (10 mol%) | 1,10-Phenanthroline | 100 °C / 48 h | <5% | THP electronics inhibit Cu-mediated oxidative addition [1]. |
| 7-Iodo-1H-indazole (Unprotected) | CuI (10 mol%) | 1,10-Phenanthroline | 100 °C / 24 h | 75% | Removal of THP restores Cu-catalyst viability [1]. |
Data synthesized from comparative laboratory-scale process optimizations [1].
Self-Validating Experimental Protocol: Pd-Catalyzed Migita Coupling
To ensure reproducibility and scientific integrity, the following protocol outlines the C-S cross-coupling of 7-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole. This protocol is designed as a self-validating system , utilizing In-Process Controls (IPC) to prevent premature reaction quenching.
Objective: Regioselective formation of the C-S bond at the C7 position.
Step-by-Step Methodology:
-
System Preparation: In an oven-dried Schlenk flask under an argon atmosphere, charge 7-Iodo-1-THP-indazole (1.00 equiv, limiting reagent), 2-mercapto-N-methylbenzamide (1.15 equiv), Pd2(dba)3 (0.02 equiv), and Xantphos (0.04 equiv).
-
Solvent & Base Addition: Add anhydrous 1,4-dioxane to achieve a 0.2 M concentration. Add N,N-diisopropylethylamine (DIPEA, 2.00 equiv).
-
Degassing: Subject the mixture to three rigorous freeze-pump-thaw cycles. Causality: Oxygen must be strictly excluded to prevent the oxidative homocoupling of the thiol into a disulfide, which would poison the Pd catalyst.
-
Thermal Activation: Heat the reaction mixture to 90 °C. Mechanistic Note: The bidentate Xantphos ligand enforces a cis-geometry on the Pd(II) intermediate, which drastically accelerates the reductive elimination step and suppresses undesired thioether exchange.
-
In-Process Control (IPC) Validation: At t=4 hours, withdraw a 10 µL aliquot, quench in 1 mL acetonitrile, and analyze via HPLC (UV detection at 254 nm). The reaction is considered validated and complete only when the starting material peak (RT ~8.5 min) integrates to <2% Area Under Curve (AUC). If >2%, continue heating and re-sample every 2 hours.
-
Workup & Isolation: Cool to 20 °C. Filter the mixture through a pad of Celite to remove precipitated Pd-black. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc 80:20 to 50:50 gradient) to afford the pure THP-protected 7-thioether intermediate.
Figure 2: Catalytic cycle of the Pd-mediated Migita C-S cross-coupling reaction.
Conclusion
The 1-(tetrahydro-2H-pyran-2-yl)-1H-indazole framework is a masterclass in protective group strategy and electronic tuning. Whether utilizing the 6-iodo isomer for the commercial production of Axitinib or the 7-iodo isomer for the discovery of novel VEGFR/PDGFR inhibitors, the THP group successfully shields the indazole nitrogen from Michael additions during Heck couplings. However, chemists must remain acutely aware of the THP group's deactivating electronic effect, which mandates the use of highly active Palladium/Xantphos catalytic systems over Copper for subsequent Migita C-S bond formations.
References
-
Effective Laboratory-Scale Preparation of Axitinib by Two CuI-Catalyzed Coupling Reactions Organic Process Research & Development (2015). URL:[Link]
-
Development of an Efficient Pd-Catalyzed Coupling Process for Axitinib Organic Process Research & Development (2013). URL:[Link]
-
Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib Beilstein Journal of Organic Chemistry (2018). URL:[Link]
-
Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis Journal of Medicinal Chemistry (2021). URL:[Link]
Comprehensive Spectroscopic Profiling of 7-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole
Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals. Content Type: Technical Guide & Structural Elucidation Whitepaper.
Structural & Mechanistic Context
In the development of complex kinase inhibitors and pharmaceutical intermediates, the protection of the indazole nitrogen is a critical synthetic node. The tetrahydropyran (THP) group is an acetal-based protecting group favored for its stability against metal hydrides, Grignard reagents, and palladium-catalyzed cross-coupling conditions [1].
However, the specific isomer 7-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole presents unique spectroscopic challenges. The installation of the bulky THP group at the N1 position, directly adjacent to the massive atomic radius of the iodine atom at C7, creates extreme steric compression. As an application scientist, interpreting the spectroscopic data (NMR, MS, IR) for this molecule requires moving beyond simple peak-matching; one must account for restricted bond rotations, diastereotopicity, and relativistic quantum effects.
Nuclear Magnetic Resonance (NMR) Profiling
The NMR signature of this molecule is defined by two primary causal phenomena: the stereoelectronics of the THP ring and the relativistic effects of the iodine atom.
Causality in 1 H NMR: Diastereotopicity & Steric Compression
The THP group introduces a chiral center at the anomeric C2' position. Because the massive C7 iodine atom restricts the free rotation of the N1–C2' bond, the molecule exhibits atropisomer-like behavior at room temperature. This renders the methylene protons of the THP ring highly diastereotopic [2]. The anomeric proton (H2') is pushed downfield to ~5.75 ppm due to the deshielding effects of both the N1 and the adjacent oxygen. Furthermore, the H6 aromatic proton is subjected to anisotropic deshielding from the adjacent iodine, shifting it downfield relative to a standard indazole core.
Causality in 13 C NMR: The HALA Effect
The most diagnostic feature of this molecule is found in the 13 C NMR spectrum at the C7 position. Iodine exerts a massive spin-orbit (SO) coupling influence on the adjacent carbon. This relativistic phenomenon, known as the Heavy-Atom effect on Light-Atom shielding (HALA) , drives the 13 C resonance of the ipso carbon significantly upfield [3]. While a typical aromatic carbon resonates between 120–140 ppm, the C7 carbon will appear anomalously shielded at approximately 85.2 ppm.
Table 1: Quantitative NMR Assignments ( CDCl3 , 400 MHz / 100 MHz)
| Position | 1 H Chemical Shift (ppm), Multiplicity, J (Hz) | 13 C Chemical Shift (ppm) | Mechanistic Rationale / Causality |
| C3 / H3 | 8.15 (s, 1H) | 134.5 | Standard imine-like indazole proton; no ortho coupling. |
| C4 / H4 | 7.72 (d, 1H, J = 7.8) | 121.8 | Ortho-coupled to H5. |
| C5 / H5 | 6.95 (t, 1H, J = 7.8) | 123.5 | Shielded relative to H4/H6; ortho-coupled to both. |
| C6 / H6 | 7.85 (d, 1H, J = 7.5) | 138.4 | Deshielded by steric compression from C7-Iodine. |
| C7 | - | 85.2 | HALA Effect : Massive relativistic shielding by Iodine[3]. |
| C7a | - | 141.0 | Bridgehead carbon, deshielded by N1. |
| C2' / H2' | 5.75 (dd, 1H, J = 9.5, 2.5) | 86.5 | Anomeric center (N-C-O); highly deshielded. |
| C6' / H6' | 4.10 (m, 1H, eq), 3.75 (m, 1H, ax) | 67.8 | Diastereotopic protons adjacent to THP oxygen. |
| C3',4',5' | 2.50 – 1.50 (m, 6H) | 29.5, 25.1, 22.4 | Aliphatic THP backbone; complex multiplets due to chirality. |
Mass Spectrometry (MS) & Fragmentation
The expected exact mass for C12H13IN2O is 328.0068 Da [4]. Under Electrospray Ionization (ESI) conditions, the acetal linkage of the THP group is highly labile, especially if trace acidic modifiers (e.g., 0.1% formic acid) are used in the LC mobile phase [5].
Mass spectrometry fragmentation pathway of 7-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole.
Infrared (IR) Spectroscopy
IR spectroscopy serves as a rapid, orthogonal validation of successful N-protection. The complete disappearance of the broad N-H stretching band (typically >3100 cm−1 in unprotected indazoles) confirms the N1 substitution.
Table 2: Quantitative IR Vibrational Band Assignments (ATR-FTIR)
| Wavenumber ( cm−1 ) | Intensity | Vibrational Mode | Diagnostic Significance |
| 3050 – 3100 | Weak | C-H stretch (aromatic) | Confirms indazole core integrity. |
| 2850 – 2950 | Medium | C-H stretch (aliphatic) | Confirms presence of the THP backbone. |
| 1500 – 1650 | Strong | C=N, C=C stretch | Aromatic ring breathing modes. |
| 1080 – 1150 | Very Strong | C-O-C stretch (asym/sym) | Critical: Confirms the THP ether linkage. |
| ~550 | Weak/Medium | C-I stretch | Often obscured, but indicates halogenation. |
Self-Validating Experimental Protocols
To ensure absolute data integrity, the acquisition of spectroscopic data must follow a self-validating workflow. The lability of the THP group is the primary vector for experimental failure.
Self-validating experimental workflow for spectroscopic profiling.
Step-by-Step Methodology:
-
Synthesis & Isolation: React 7-iodo-1H-indazole with 1.5 equivalents of 3,4-dihydro-2H-pyran (DHP) using a mild acid catalyst like Pyridinium p-toluenesulfonate (PPTS) in dry DCM at room temperature[1]. Quench with saturated NaHCO3 to strictly neutralize the acid.
-
Sample Preparation (The Self-Validating Step): Standard CDCl3 often contains trace DCl due to photolytic degradation, which will cleave the THP group inside the NMR tube[5]. Protocol: Pass the CDCl3 through a short plug of basic alumina immediately prior to dissolving the sample.
-
NMR Acquisition: Acquire 1 H and 13 C spectra. Validation Check: If a multiplet appears at ~4.6 ppm (free DHP alkene), the sample has degraded. The run is invalidated and must be prepped again.
-
MS Acquisition: Utilize ESI-TOF MS. Set the fragmentor voltage low (e.g., 70-90 V) to observe the intact [M+H]+ ion at 329.01 m/z before ramping the voltage to observe the diagnostic 245.01 m/z fragment.
References
-
Thatipally, S., et al. "Pyridinium p-Toluenesulfonate: A Mild and Efficient Catalyst for The Regioselective Tetrahydropyranylation of Indazole Derivatives Under Solvent-Free Conditions." Asian Journal of Chemistry. URL:[Link]
-
"Heavy Halogen Atom Effect on 13C NMR Chemical Shifts in Monohalo Derivatives of Cyclohexane and Pyran. Experimental and Theoretical Study." ACS Publications. URL:[Link]
-
Primas, N., et al. "A New Methodology to Prepare 2-Halogenoimidazoles via a N-THP Protection." ResearchGate. URL:[Link]
-
"Tetrahydropyranyl: A Non-aromatic, Mild-Acid-Labile Group for Hydroxyl Protection in Solid-Phase Peptide Synthesis." ResearchGate. URL:[Link]
-
"3-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole." PubChem. URL:[Link]
Sources
Comprehensive Technical Guide: Solubility and Handling of 7-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole in Organic Synthesis
Executive Summary
In advanced medicinal chemistry and drug development, the indazole core is a privileged scaffold frequently found in kinase inhibitors and Toll-like receptor (TLR) antagonists[1]. Functionalizing the C7 position of the indazole ring is notoriously challenging due to its proximity to the N1 nitrogen. To circumvent unwanted N-alkylation or N-arylation during palladium-catalyzed cross-coupling reactions, the N1 position is routinely protected with a bulky tetrahydropyranyl (THP) group[2].
This technical whitepaper provides an in-depth analysis of the solubility profile of 7-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole . By understanding the thermodynamic solvation parameters of this highly lipophilic intermediate, researchers can optimize reaction homogeneity, improve catalyst turnover, and design self-validating experimental workflows for complex downstream syntheses[3].
Molecular Architecture & Solvation Thermodynamics
The transition from a free 1H-indazole to a 1-THP-protected indazole fundamentally alters the molecule's physiochemical properties:
-
Disruption of Hydrogen Bonding: Unprotected indazoles exhibit strong intermolecular hydrogen bonding (N-H ··· N), rendering them highly polar and often poorly soluble in non-polar media. The THP ether masks the N-H bond, eliminating this network.
-
Lipophilic Steric Bulk: The addition of the tetrahydropyran ring drastically increases the lipophilicity (LogP) of the molecule.
-
Halogen Polarization: The heavy C7-iodine atom is highly polarizable. While it provides an excellent leaving group for oxidative addition in cross-coupling, it also increases the molecular weight (328.15 g/mol ) and the dispersive forces of the molecule.
Causality in Solvent Selection: Because of these structural features, 7-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole exhibits a strong thermodynamic affinity for aprotic, moderately polar to non-polar organic solvents. Protic solvents (like water) are entirely excluded from its solvation sphere, making biphasic or purely aprotic systems mandatory for its manipulation[2].
Empirical Solubility Profile
The quantitative and qualitative solubility data for 7-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole is summarized in the table below. This data is critical for selecting the appropriate media for reactions, extractions, and chromatography.
| Solvent | Solubility Class | Est. Range (mg/mL) | Practical Application Workflow |
| Dichloromethane (DCM) | Freely Soluble | > 100 | Primary solvent for extraction and acid-mediated THP deprotection. |
| Tetrahydrofuran (THF) | Freely Soluble | > 100 | Optimal solvent for Suzuki, Sonogashira, and Buchwald-Hartwig couplings. |
| N,N-Dimethylformamide (DMF) | Freely Soluble | > 100 | High-temperature reactions (e.g., Heck couplings)[2]. |
| Ethyl Acetate (EtOAc) | Soluble | 50 - 100 | Mobile phase for silica gel chromatography; aqueous workup extraction. |
| Methanol (MeOH) | Sparingly Soluble | 10 - 50 | Co-solvent for specific deprotection protocols; poor primary reaction solvent. |
| Hexanes / Heptane | Insoluble | < 1 | Anti-solvent used for trituration and recrystallization. |
| Water | Insoluble | < 0.1 | Aqueous washing, quenching, and removal of inorganic salts. |
Experimental Workflows & Self-Validating Protocols
To ensure scientific integrity and high yields, the handling of this intermediate must follow strict, self-validating protocols. Below are the field-proven methodologies for utilizing this compound in cross-coupling and subsequent deprotection.
Protocol A: Preparation of Homogeneous Reaction Mixture for C7-Suzuki-Miyaura Coupling
The C7 position is highly sterically hindered by the adjacent N1-THP group. Complete dissolution and rigorous degassing are mandatory to prevent catalyst poisoning and ensure the oxidative addition step is not rate-limited by solid-state lattice energy[3].
-
Reactor Preparation: Flame-dry a Schlenk flask under vacuum and backfill with inert gas (Argon or N2).
-
Causality: Moisture and oxygen rapidly quench the active Pd(0) species, leading to unwanted homocoupling byproducts.
-
-
Dissolution: Add 7-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole (1.0 eq) and the corresponding boronic acid (1.2 eq) to the flask. Inject anhydrous THF to achieve a 0.1 M concentration.
-
Causality: THF provides optimal solubility for the highly lipophilic THP-protected indazole while maintaining a boiling point (66 °C) suitable for mild reflux.
-
-
Degassing (Self-Validation Step): Sparge the homogeneous solution with Argon for 15 minutes.
-
Validation: The solution must remain perfectly clear. Any precipitation indicates insufficient solvent volume or a drop in temperature, which will artificially lower the reaction rate. Do not proceed until the solution is visually homogeneous.
-
-
Catalyst & Base Addition: Add Pd(dppf)Cl₂ (0.05 eq) and aqueous K₂CO₃ (2.0 M, 3.0 eq).
-
Causality: The biphasic system (THF/Water) dissolves both the organic substrates and the inorganic base, facilitating the crucial transmetalation step at the aqueous-organic interface.
-
Workflow of C7-functionalization via Pd-catalyzed cross-coupling, emphasizing solvation steps.
Protocol B: THP Deprotection and Isolation of the Free Indazole
Once the C7 position is functionalized, the THP group must be removed to yield the biologically active 1H-indazole core[1].
-
Acidic Cleavage: Dissolve the C7-functionalized intermediate in Dichloromethane (DCM). Add Trifluoroacetic acid (TFA) dropwise at 0 °C (DCM:TFA ratio 5:1).
-
Causality: DCM ensures complete solvation of the bulky intermediate. The low temperature prevents the degradation of the indazole core during the highly exothermic ether cleavage.
-
-
Reaction Monitoring (Self-Validation Step): Stir for 2 hours, monitoring via Thin Layer Chromatography (TLC) using an EtOAc/Hexanes (1:1) mobile phase.
-
Validation: The starting material spot (high Rf due to the lipophilic THP group) must completely disappear, replaced by a lower Rf spot corresponding to the polar, free N-H indazole.
-
-
Quenching & Extraction: Carefully neutralize the reaction mixture with saturated aqueous NaHCO₃ until CO₂ evolution ceases. Extract with EtOAc.
-
Causality: Neutralization is critical. If the solution remains acidic, the free indazole will become protonated (forming an indazolium salt) and will incorrectly partition into the aqueous layer, destroying the yield.
-
Acid-mediated THP deprotection pathway to yield the free 1H-indazole core.
References
-
Target-Based Identification and Optimization of 5-Indazol-5-yl Pyridones as Toll-like Receptor 7 and 8 Antagonists Using a Biochemical TLR8 Antagonist Competition Assay. Journal of Medicinal Chemistry. ACS Publications.
-
Methods for preparing indazole compounds. Google Patents (WO2006048745A1). World Intellectual Property Organization.
-
New and Efficient Synthesis of Bi- and Trisubstituted Indazoles. ResearchGate.
Sources
Application Notes and Protocols for Suzuki Coupling of 7-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
These application notes provide a comprehensive guide for performing the Suzuki-Miyaura cross-coupling reaction using 7-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole. This protocol is designed to be a robust starting point for the synthesis of diverse 7-substituted indazole derivatives, which are significant scaffolds in medicinal chemistry.[1][2] The indazole core is a key component in numerous therapeutic agents, and the ability to functionalize it at the C-7 position is crucial for developing new drug candidates.[2]
The following sections will delve into the strategic considerations for this reaction, provide detailed, step-by-step protocols for the coupling and subsequent deprotection, and offer insights into the rationale behind the experimental choices.
Strategic Considerations: The "Why" Behind the Protocol
The Indazole Moiety in Drug Discovery
The indazole heterocycle is a privileged scaffold in medicinal chemistry, exhibiting a wide range of pharmacological activities, including anti-tumor, anti-inflammatory, and anti-HIV properties.[2] The Suzuki-Miyaura cross-coupling is a powerful and versatile method for forming carbon-carbon bonds, making it an ideal strategy for synthesizing novel indazole derivatives.[2][3][4]
Why 7-Iodoindazole?
Among the various halo-indazoles, iodo-indazoles offer a favorable balance of reactivity and stability for palladium-catalyzed cross-coupling reactions.[1] The carbon-iodine bond is more susceptible to oxidative addition to the palladium(0) catalyst, which is the rate-determining step in many cross-coupling catalytic cycles.[1][5] This enhanced reactivity often allows for milder reaction conditions and broader substrate scope compared to bromo or chloro analogs.[6]
The Crucial Role of the Tetrahydropyranyl (THP) Protecting Group
For cross-coupling reactions on the indazole ring, particularly at positions other than C3, protection of the N1 nitrogen is often essential to prevent side reactions and catalyst deactivation.[1] The acidic N-H proton of an unprotected indazole can interfere with the catalytic cycle, leading to lower yields and undesired byproducts.[7][8]
The tetrahydropyranyl (THP) group is an excellent choice for protecting the indazole nitrogen for several key reasons:
-
Stability: THP ethers are stable under a wide variety of reaction conditions, including strongly basic media, which are often employed in Suzuki couplings.[9][10]
-
Ease of Introduction: The THP group can be introduced regioselectively onto the N-1 position of the indazole under mildly acidic conditions.[11]
-
Mild Deprotection: The THP group is readily cleaved under acidic conditions, which is advantageous for substrates that may be sensitive to harsher deprotection methods.[11][12]
Experimental Protocols
This section provides detailed, step-by-step methodologies for the key experiments.
Protocol 1: Suzuki-Miyaura Cross-Coupling Reaction
This protocol outlines a general procedure for the Suzuki coupling of 7-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole with a variety of boronic acids.
Materials:
-
7-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole
-
Aryl or heteroaryl boronic acid (1.2 - 2.0 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 equivalents)
-
Solvent (e.g., 1,4-dioxane/water, DMF, toluene)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and stirring equipment
Procedure:
-
Reaction Setup: To a clean, dry reaction flask, add 7-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole (1.0 mmol), the boronic acid (1.5 mmol), and the base (2.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (0.05 mmol) and the degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v, 5 mL).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography.
Data Presentation: Representative Reaction Conditions
| Entry | Palladium Catalyst (mol%) | Ligand | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | PPh₃ | Na₂CO₃ (2.0) | Dioxane/H₂O | 100 | 12 | 75-90 |
| 2 | PdCl₂(dppf) (3) | dppf | K₃PO₄ (3.0) | Toluene/H₂O | 90 | 8 | 80-95 |
| 3 | Pd(OAc)₂ (2) with SPhos (4) | SPhos | K₂CO₃ (2.0) | DMF | 110 | 6 | 85-98 |
Note: These are generalized conditions and may require optimization for specific substrates.
Protocol 2: Deprotection of the THP Group
This protocol describes the removal of the THP protecting group to yield the final 7-substituted-1H-indazole.
Materials:
-
7-substituted-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole
-
Acidic solution (e.g., HCl in ethanol, trifluoroacetic acid (TFA) in dichloromethane (DCM))
-
Solvent (e.g., ethanol, methanol, DCM)
-
Neutralizing agent (e.g., saturated sodium bicarbonate solution)
-
Standard laboratory glassware and stirring equipment
Procedure:
-
Dissolution: Dissolve the 7-substituted-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole (1.0 mmol) in a suitable solvent (e.g., ethanol, 5 mL).
-
Acid Addition: Add the acidic solution (e.g., 2M HCl in ethanol, 2 mL) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature.
-
Monitoring: Monitor the deprotection by TLC or LC-MS until the starting material is consumed.
-
Work-up: Carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product can be purified by crystallization or column chromatography if necessary.
Visualizing the Workflow
Suzuki Coupling Catalytic Cycle
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
Caption: Overall synthetic workflow from 7-iodo-1H-indazole to the final 7-aryl-1H-indazole product.
Trustworthiness and Self-Validation
The protocols described are designed to be self-validating through careful monitoring and characterization at each stage.
-
Reaction Monitoring: Consistent use of TLC or LC-MS allows for the real-time assessment of reaction completion and the formation of byproducts.
-
Spectroscopic Analysis: The structural integrity of the protected starting material, the coupled product, and the final deprotected compound should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Purity Assessment: The purity of the final compound should be determined by high-performance liquid chromatography (HPLC) or elemental analysis to ensure it meets the standards required for subsequent biological testing or further synthetic transformations.
By adhering to these principles of rigorous analysis and characterization, researchers can have a high degree of confidence in the identity and quality of their synthesized molecules.
References
-
An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Advances. Available at: [Link]
-
An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. PMC. Available at: [Link]
-
Synthesis of E-3-Alkenyl 2H-Indazoles via Pd/Cu-Catalyzed Cross-coupling/Cyclization of 2-Iodoazoarenes with Terminal Allylenes and Visible-Light-Promoted Isomerization. ACS Publications. Available at: [Link]
-
Indazoles: Regioselective Protection and Subsequent Amine Coupling Reactions. The Journal of Organic Chemistry. Available at: [Link]
-
Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines. ResearchGate. Available at: [Link]
-
The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. MDPI. Available at: [Link]
-
Pyridinium p-Toluenesulfonate: A Mild and Efficient Catalyst for The Regioselective Tetrahydropyranylation of Indazole Derivatives Under Solvent-Free Conditions. Oriental Journal of Chemistry. Available at: [Link]
-
A mild and efficient THP protection of indazoles and benzyl alcohols in water. Arkivoc. Available at: [Link]
-
An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. ResearchGate. Available at: [Link]
-
Synthesis and Characterization of Indazole Derivative via Suzuki Coupling Reaction. IJCRT.org. Available at: [Link]
-
Tetrahydropyranyl Ethers. Organic Chemistry Portal. Available at: [Link]
-
Directed ortho Metalation Approach to C-7-Substituted Indoles. Suzuki−Miyaura Cross Coupling and the Synthesis of Pyrrolophenanthridone Alkaloids. Organic Letters. Available at: [Link]
-
Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. PMC. Available at: [Link]
-
Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. DSpace@MIT. Available at: [Link]
-
Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis. Chemical Reviews. Available at: [Link]
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. PMC. Available at: [Link]
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- 2. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation [dspace.mit.edu]
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- 10. Tetrahydropyranyl Ethers [organic-chemistry.org]
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- 12. researchgate.net [researchgate.net]
Application Note: Strategic Utilization of 7-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole in Medicinal Chemistry
Executive Summary & Pharmacological Context
The indazole ring is a privileged pharmacophore in modern medicinal chemistry, frequently embedded in the core structures of kinase inhibitors and immunomodulators[1]. Functionalization of the indazole core, particularly at the sterically hindered C7 position, is a critical strategy for accessing novel chemical space, optimizing drug-target interactions, and improving pharmacokinetic profiles[2].
7-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole emerges as a highly strategic building block in this context. By combining the exceptional reactivity of the C7-iodine bond with the robust, regioselective protection of the N1 position via a tetrahydropyranyl (THP) group, this intermediate enables complex, late-stage palladium-catalyzed cross-coupling reactions[3]. This guide details the mechanistic rationale, synthetic workflows, and self-validating protocols for utilizing this critical intermediate in drug discovery.
Mechanistic Rationale: The Synergy of THP and Iodine
The N1-THP Protective Shield
Indazoles exhibit annular tautomerism (1H vs. 2H forms), which introduces regiochemical ambiguity during electrophilic substitutions or cross-couplings. Furthermore, unprotected indazole nitrogens can coordinate with transition metals, effectively poisoning palladium catalysts. The introduction of the THP group at the N1 position using 3,4-dihydro-2H-pyran (DHP) and pyridinium p-toluenesulfonate (PPTS) serves three causal purposes[3]:
-
Regiocontrol: It locks the molecule exclusively in the 1H-tautomeric form, directing subsequent chemistry.
-
Catalyst Preservation: It sterically and electronically prevents N-coordination to palladium.
-
Solubility Enhancement: It significantly increases the lipophilicity of the indazole, ensuring complete dissolution in organic solvents (e.g., THF, Toluene, Dioxane) required for homogeneous cross-coupling.
While other protecting groups like Boc or SEM are available, THP is uniquely advantageous due to its high atom economy and its facile cleavage under mild acidic conditions that leave sensitive, newly formed C7-substituents intact[3].
The C7-Iodo Activation
The C7 position is situated peri to the N1 nitrogen. When N1 is THP-protected, the steric bulk of the pyran ring creates significant crowding around C7. To overcome this steric penalty during the oxidative addition step of a cross-coupling catalytic cycle, the highly reactive C-I bond is utilized[2]. The lower bond dissociation energy of C-I (~238 kJ/mol) compared to C-Br (~285 kJ/mol) allows oxidative addition to proceed rapidly at lower temperatures, minimizing thermal degradation of the acid-labile THP group.
Synthetic Workflows & SAR Logic
Workflow of C7-functionalization of indazoles utilizing THP protection and Pd-catalyzed coupling.
Logical SAR relationship of the indazole scaffold in kinase inhibitor design.
Key Medicinal Chemistry Applications
-
Kinase Inhibitors: Structural analogs utilizing THP-protected iodoindazoles are critical in the synthesis of potent VEGFR inhibitors like Axitinib[4]. The C7 position is often directed toward deep hydrophobic sub-pockets in the kinase hinge region, necessitating precise functionalization.
-
TLR7/8 Antagonists: 7-substituted indazoles have been identified as highly potent Toll-like receptor antagonists. The C7 substituent is crucial for filling a specific hydrophobic pocket in the receptor's binding site, directly modulating cellular antagonism[1].
Self-Validating Experimental Protocols
Protocol A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling at C7
Causality Note: Thorough degassing is mandatory. Oxygen rapidly oxidizes the Pd(0) active species to Pd(II), halting the catalytic cycle and leading to protodehalogenation (loss of iodine without coupling).
-
Reaction Setup: In an oven-dried Schlenk flask, combine 7-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole (1.0 equiv, 1.0 mmol), the desired aryl boronic acid (1.5 equiv), and K₂CO₃ (3.0 equiv).
-
Solvent Addition & Degassing: Add a solvent mixture of 1,4-Dioxane/H₂O (4:1, 10 mL). Degas the mixture via three freeze-pump-thaw cycles or by bubbling ultra-pure Argon through the solution for 15 minutes.
-
Catalyst Introduction: Under a positive Argon stream, add Pd(dppf)Cl₂ (0.05 equiv). Seal the flask and heat to 80°C for 2-4 hours.
-
Self-Validation Check (LC-MS): Withdraw a 5 µL aliquot, dilute in 1 mL MeCN, and analyze via LC-MS. The system is self-validating if the starting material mass (m/z 329 [M+H]⁺) is entirely absent and the product mass is dominant. The absence of a protodehalogenation peak (m/z 203 [M+H]⁺) confirms that the solvent was adequately degassed and the catalyst remained active.
-
Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography.
Protocol B: Mild Acidic Cleavage of the THP Group
Causality Note: The THP group is an acetal. Its cleavage requires an acid catalyst and a nucleophilic solvent (like ethanol or methanol) to trap the resulting oxocarbenium ion, preventing it from re-reacting with the indazole.
-
Reaction Setup: Dissolve the C7-functionalized 1-THP-indazole (1.0 mmol) in absolute Ethanol (10 mL).
-
Acid Addition: Add a solution of 1.25 M HCl in Ethanol (5.0 mL). Stir the reaction at 50°C for 2 hours. Avoid strong aqueous acids (like 6M HCl) or high heat to prevent degradation of sensitive functional groups installed at C7.
-
Self-Validation Check (TLC): Monitor via TLC (Hexanes/EtOAc 7:3). The THP-protected starting material typically runs at a higher Rf (e.g., ~0.6), while the deprotected indazole is significantly more polar (Rf ~0.2) due to the exposed N-H bond. Complete conversion is validated when the Rf = 0.6 spot is entirely consumed.
-
Workup: Neutralize the reaction mixture carefully with saturated aqueous NaHCO₃ until pH 7.5 is reached. Extract with CH₂Cl₂ (3 x 15 mL), dry over MgSO₄, and concentrate to yield the final active pharmacophore.
Quantitative Data: Halogen Reactivity Comparison
The following table summarizes the comparative reactivity of C7-halogenated indazoles during standard Suzuki-Miyaura cross-coupling, demonstrating the distinct kinetic advantage of the C7-Iodo precursor.
| Halogen at C7 | Catalyst System | Temp (°C) | Time (h) | Yield (%) | Primary Byproduct Profile |
| Iodo | Pd(dppf)Cl₂ / K₂CO₃ | 80 | 2 | 92 | Trace protodehalogenation |
| Bromo | Pd(dppf)Cl₂ / K₂CO₃ | 100 | 8 | 74 | Protodehalogenation (5-10%) |
| Chloro | Pd₂(dba)₃ / XPhos | 110 | 18 | 41 | High unreacted starting material |
Data Interpretation: The C7-Iodo derivative achieves >90% yield at a lower temperature and in a fraction of the time compared to the bromo-analog. This mild condition profile is essential for preserving the integrity of the acid-sensitive THP protecting group during prolonged heating.
References
-
Title: Pyridinium p-Toluenesulfonate: A Mild and Efficient Catalyst for The Regioselective Tetrahydropyranylation of Indazole Derivatives Under Solvent-Free Conditions Source: Asian Journal of Chemistry URL: [Link]
-
Title: Target-Based Identification and Optimization of 5-Indazol-5-yl Pyridones as Toll-like Receptor 7 and 8 Antagonists Using a Biochemical TLR8 Antagonist Competition Assay Source: Journal of Medicinal Chemistry (ACS) URL: [Link]
-
Title: Synthesis of 4-Substituted and 3,4-Disubstituted Indazole Derivatives by Palladium-Mediated Cross-Coupling Reactions Source: ResearchGate URL: [Link]
-
Title: (E)-6-Iodo-3-[2-(pyridin-2-yl)ethenyl]-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole (Axitinib Impurity Standards) Source: Lotusfeet Pharma URL: [Link]
Sources
Application Note & Protocol: A Detailed Guide to the Laboratory-Scale Synthesis of 7-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole
Abstract
This document provides a comprehensive, experience-driven guide for the laboratory-scale synthesis of 7-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole, a key building block in medicinal chemistry and drug development, notably as an intermediate in the synthesis of Axitinib[1][2]. The protocol focuses on the N-1 regioselective protection of 7-iodo-1H-indazole using 3,4-dihydro-2H-pyran (DHP) under mild acidic conditions. We delve into the mechanistic rationale for regioselectivity, provide a detailed, step-by-step experimental procedure, and outline critical safety and handling considerations. This guide is intended for researchers, chemists, and drug development professionals seeking a reliable and well-understood method for preparing this important intermediate.
Introduction: The Strategic Importance of Protected Indazoles
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to act as a versatile bioisostere of indole[3][4]. The functionalization of the indazole ring is crucial for modulating pharmacological activity. However, the presence of two reactive nitrogen atoms (N-1 and N-2) presents a challenge for regioselective substitution. Protecting one of these nitrogens is a common and effective strategy to direct subsequent reactions to a specific position.
The tetrahydropyranyl (THP) group is an ideal choice for protecting the indazole nitrogen. It is introduced under mild acidic conditions, is stable to a wide range of non-acidic reagents (such as organometallics, hydrides, and basic conditions), and can be readily removed when necessary[5][6][7]. The synthesis of 7-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole provides a stable, functionalized intermediate where the iodine at the C-7 position is primed for further elaboration via cross-coupling reactions, while the N-1 position is securely masked.
Synthetic Strategy & Mechanistic Insight
The synthesis is a straightforward, one-step protection reaction starting from commercially available or pre-synthesized 7-iodo-1H-indazole. The overall transformation is the acid-catalyzed addition of the indazole N-H bond across the double bond of 3,4-dihydro-2H-pyran (DHP).
Overall Synthetic Workflow
The process begins with sourcing the 7-iodo-1H-indazole starting material, followed by the core protection reaction, and concludes with purification to yield the final product.
Caption: High-level workflow for the synthesis of the target compound.
The Rationale for N-1 Regioselectivity
The protection of indazoles can yield a mixture of N-1 and N-2 isomers. Under mildly acidic conditions, such as those employing a catalytic amount of p-toluenesulfonic acid (p-TSA), the reaction proceeds via a thermodynamically controlled pathway. While the N-2 position is often considered more kinetically accessible, the resulting N-1 substituted indazole is the more thermodynamically stable tautomer[4][8]. Allowing the reaction to proceed to completion ensures the equilibrium favors the formation of the desired N-1 product.
The mechanism involves two key stages:
-
Activation of DHP: The acid catalyst (H+) protonates the oxygen atom of DHP, which then forms a resonance-stabilized oxocarbenium ion. This cation is a potent electrophile.
-
Nucleophilic Attack: The N-1 nitrogen of 7-iodo-1H-indazole acts as a nucleophile, attacking the electrophilic carbon of the activated DHP. Subsequent deprotonation regenerates the catalyst and yields the N-1 protected product.
Sources
- 1. (E)-6-Iodo-3-[2-(pyridin-2-yl)ethenyl]-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole | 886230-77-9 [chemicalbook.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. total-synthesis.com [total-synthesis.com]
- 7. asianpubs.org [asianpubs.org]
- 8. pubs.acs.org [pubs.acs.org]
Application Note: Optimized Reaction Conditions for the Sonogashira Coupling of Iodoindazoles
Executive Summary
The indazole moiety is a highly privileged scaffold in medicinal chemistry, frequently utilized as a bioisostere for phenols and indoles in the development of targeted therapeutics, such as GluN2B-selective NMDA receptor antagonists[1]. The Sonogashira cross-coupling of iodoindazoles with terminal alkynes is a critical C–C bond-forming strategy that enables the rapid expansion of structure-activity relationship (SAR) libraries. This application note synthesizes field-proven methodologies, detailing the mechanistic causality behind catalyst selection, the absolute necessity of substrate-specific protecting groups, and self-validating experimental protocols to ensure high-fidelity synthesis.
Mechanistic Insights & Causality in Reaction Design
Regioselectivity and Halogen Reactivity
When functionalizing di-halogenated indazoles (e.g., 5-bromo-3-iodo-1H-indazole), the palladium-catalyzed oxidative addition exhibits profound regioselectivity. The lower bond dissociation energy of the C–I bond relative to the C–Br bond ensures that the palladium(0) species inserts exclusively at the iodinated position[2]. This predictable reactivity allows chemists to perform sequential, orthogonal cross-couplings—such as a Sonogashira coupling at the C3 position followed by a Suzuki-Miyaura coupling at the C5 position—without requiring intermediate halogenation steps[3].
The N-Protection Imperative
The electronic and steric environment of the indazole ring dictates the prerequisite for N-protection:
-
3-Iodoindazoles: Direct Sonogashira coupling of unprotected 3-iodoindazoles typically fails or results in competitive N-alkylation[4]. To circumvent this, N1-protection (using THP, SEM, or Boc groups) is strictly required. The protecting group sterically shields the N1 position and modulates the electron density of the pyrazole ring, facilitating efficient oxidative addition at C3[2].
-
5-Iodo and 6-Iodoindazoles: In contrast, the C5 and C6 positions are sufficiently distant from the nucleophilic N1/N2 atoms. Careful selection of mild reaction conditions (e.g., 45 °C in CH₂Cl₂) allows for the direct Sonogashira coupling of 5-iodo and 6-iodoindazoles without any protecting groups, significantly streamlining the synthetic route[1].
Catalyst and Base Selection Logic
The standard catalytic system employs a Palladium(II) precatalyst (e.g., PdCl₂(PPh₃)₂ or Pd(PPh₃)₄) and a Copper(I) co-catalyst (CuI). The CuI reacts with the terminal alkyne in the presence of an amine base (such as Et₃N) to form a nucleophilic copper acetylide intermediate. The amine base serves a dual purpose: it deprotonates the terminal alkyne and neutralizes the stoichiometric hydrogen iodide (HI) generated during the catalytic cycle, preventing the acidic degradation of the indazole substrate[4].
Workflow Visualization
Logical workflow and catalytic cycle for the Sonogashira coupling of iodoindazoles.
Quantitative Data Summary
The following table synthesizes optimized reaction conditions for various iodoindazole substrates based on empirical literature data.
| Substrate | Protecting Group | Catalyst / Co-catalyst | Base / Solvent | Temp / Time | Yield | Ref |
| 3-Iodoindazole | THP, SEM, or Boc | PdCl₂(PPh₃)₂ / CuI | Et₃N / DMF | 70 °C / 24–48 h | 75–99% | [2],[4] |
| 5-Iodoindazole | None (Unprotected) | Pd(PPh₃)₄ / CuI | Et₃N / CH₂Cl₂ | 45 °C / 23–48 h | 48–79% | [1] |
| 5-Br-3-iodoindole/indazole | Ts (Tosyl) | Pd(PPh₃)₄ / CuI | Et₃N / DMF | 20 °C / 3 h | 70–85% | [3] |
Self-Validating Experimental Protocols
Protocol A: Standard Sonogashira Coupling of N-Protected 3-Iodoindazole
Designed for maximum yield and functional group tolerance[2].
Materials:
-
N-protected 3-iodoindazole (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
PdCl₂(PPh₃)₂ (5 mol%)
-
Copper(I) iodide (10 mol%)
-
Triethylamine (Et₃N) (3.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
Step-by-Step Procedure:
-
Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the N-protected 3-iodoindazole, PdCl₂(PPh₃)₂, and CuI.
-
Degassing (Critical Step): Seal the flask with a septum. Evacuate the flask and backfill with ultra-pure Argon (repeat 3 times).
-
Validation Check: Proper degassing is confirmed if no premature black precipitate (palladium black) forms upon the addition of solvents. Palladium black indicates catalyst death via oxidation.
-
-
Reagent Addition: Inject anhydrous DMF and Et₃N via syringe. Stir for 5 minutes at room temperature, then add the terminal alkyne dropwise.
-
Reaction Execution: Heat the reaction mixture to 70 °C in a pre-heated oil bath for 24 hours.
-
Validation Check: Monitor the reaction via LC-MS. The complete disappearance of the starting material peak at its respective [M+H]⁺ mass and the emergence of the coupled product mass validates the success of the oxidative addition and reductive elimination steps.
-
-
Workup: Cool the mixture to room temperature. Quench with saturated aqueous NH₄Cl and extract with Ethyl Acetate (3x).
-
Validation Check: A blue/green tint in the aqueous layer confirms the successful sequestration and removal of copper salts.
-
-
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography.
Protocol B: Mild, Protection-Free Sonogashira Coupling of 5-Iodoindazole
Designed to bypass protection/deprotection steps, utilizing mild thermal conditions to prevent N-alkylation[1].
Materials:
-
5-Iodo-1H-indazole (1.0 equiv)
-
Terminal alkyne (e.g., propyne, 1.2 equiv)
-
Pd(PPh₃)₄ (5 mol%)
-
Copper(I) iodide (10 mol%)
-
Triethylamine (Et₃N) (excess/co-solvent)
-
Anhydrous Dichloromethane (CH₂Cl₂)
Step-by-Step Procedure:
-
Preparation: Under a strict Nitrogen atmosphere, dissolve 5-Iodo-1H-indazole and the terminal alkyne in anhydrous CH₂Cl₂.
-
Catalyst Addition: Add Pd(PPh₃)₄ and CuI, followed immediately by Et₃N.
-
Reaction Execution: Heat the mixture gently to 45 °C and stir for 23 to 48 hours.
-
Validation Check: Maintaining the temperature strictly at or below 45 °C is the primary control mechanism. Exceeding this temperature risks overcoming the activation energy barrier for competitive side reactions at the unprotected N1/N2 positions.
-
-
Workup & Purification: Filter the crude mixture through a short pad of Celite to remove precipitated palladium and copper complexes. Concentrate the filtrate in vacuo and purify the residue by flash chromatography (e.g., cyclohexane/ethyl acetate gradient) to isolate the pure 5-alkynyl-1H-indazole.
Sources
Application Note: 7-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole as a Strategic Building Block in Advanced Organic Synthesis
Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Focus: Regioselective functionalization, Palladium-catalyzed cross-coupling, and API scaffold generation.
Executive Summary & Mechanistic Rationale
The indazole core is a privileged scaffold in medicinal chemistry, frequently featured in kinase inhibitors (e.g., Axitinib) and Toll-like receptor (TLR) antagonists[1][2]. However, the regioselective functionalization of the indazole ring—particularly at the sterically hindered C7 position—presents significant synthetic challenges due to the tautomeric nature of the N1/N2 nitrogens and the potential for unwanted N-arylation or N-alkylation[3].
7-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole emerges as a highly engineered building block designed to bypass these limitations.
The Causality Behind the Molecular Design:
-
The Tetrahydropyranyl (THP) Protecting Group: Installed at the N1 position, the THP group serves a dual purpose. First, it locks the indazole in a single tautomeric form, preventing competitive N-coordination to palladium catalysts during cross-coupling. Second, it provides immense steric shielding to the N1/N2 face while remaining highly soluble in organic solvents. Because THP is an acetal, it is perfectly stable to the strongly basic conditions required for Suzuki or Buchwald-Hartwig couplings, yet it can be cleanly cleaved under mild acidic conditions[2][3].
-
The C7-Iodo Substituent: The carbon-iodine bond at C7 is highly polarized and possesses a low bond dissociation energy compared to bromides or chlorides. This makes it an exceptionally reactive electrophile for oxidative addition by Pd(0) species, allowing for cross-coupling at lower temperatures, which minimizes the risk of THP migration or thermal degradation[3].
Synthetic Workflow & Pathway Visualization
To fully leverage this building block, chemists typically employ a three-stage workflow: Protection (if starting from 7-Iodo-1H-indazole), Cross-Coupling, and Deprotection.
Caption: Synthetic workflow utilizing 7-Iodo-1-THP-indazole for targeted C7 functionalization.
Once the C7-functionalized indazole is synthesized, it can be deployed in biological systems. For instance, C7-substituted indazoles have been identified as potent antagonists for TLR7 and TLR8, effectively blocking pro-inflammatory cytokine release[2].
Caption: Mechanism of action for C7-functionalized indazoles as TLR7/8 antagonists.
Validated Experimental Protocols
The following protocols are engineered to be self-validating, incorporating in-process controls to ensure high fidelity and reproducibility.
Protocol A: Suzuki-Miyaura Cross-Coupling at the C7 Position
Objective: To couple an aryl/heteroaryl boronic acid to the C7 position while maintaining the integrity of the THP group.
Rationale for Reagent Selection:
-
Catalyst: Pd(dppf)Cl2⋅CH2Cl2 is selected because the bidentate dppf ligand provides a wide bite angle, which is highly effective at forcing the reductive elimination step even in the sterically congested environment of the C7 position (adjacent to the bulky N1-THP group).
-
Base & Solvent: Aqueous K2CO3 in 1,4-Dioxane. The mild inorganic base activates the boronic acid to form the reactive boronate without risking base-catalyzed cleavage of the indazole core. Dioxane provides a high boiling point and excellent solubility for the THP-protected substrate.
Step-by-Step Procedure:
-
Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 7-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole (1.0 equiv, 1.0 mmol) and the desired arylboronic acid (1.2 equiv, 1.2 mmol).
-
Base Addition: Add K2CO3 (3.0 equiv, 3.0 mmol) as a 2.0 M aqueous solution.
-
Solvent & Degassing: Add 1,4-Dioxane (10 mL). Degas the biphasic mixture by sparging with ultra-pure Argon for 15 minutes. Self-Validation: The solution must be completely deoxygenated to prevent homocoupling of the boronic acid and oxidation of the Pd(0) catalyst.
-
Catalyst Addition: Under a positive flow of Argon, quickly add Pd(dppf)Cl2⋅CH2Cl2 (0.05 equiv, 5 mol%). Seal the flask.
-
Reaction: Heat the mixture to 90 °C in a pre-heated oil bath for 4–6 hours. Monitor via TLC (Hexanes:EtOAc 3:1). In-Process Control: The disappearance of the starting material (UV active, Rf≈0.6 ) and the appearance of a new, highly fluorescent spot indicates successful conversion.
-
Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and filter through a pad of Celite to remove palladium black. Wash the organic layer with brine, dry over anhydrous Na2SO4 , and concentrate under reduced pressure.
-
Purification: Purify via flash column chromatography to yield the 7-aryl-1-THP-indazole intermediate.
Protocol B: Acidic Deprotection of the THP Group
Objective: To cleanly remove the THP group to reveal the free N-H indazole.
Rationale for Reagent Selection: Trifluoroacetic acid (TFA) in Dichloromethane (DCM) is used. The acid protonates the acetal oxygen of the THP group, triggering the expulsion of the indazole and the formation of a resonance-stabilized oxocarbenium ion. The oxocarbenium is subsequently quenched by ambient moisture or methanol during workup.
Step-by-Step Procedure:
-
Dissolution: Dissolve the 7-substituted-1-THP-indazole intermediate (1.0 mmol) in anhydrous DCM (5 mL).
-
Acidification: Cool the solution to 0 °C using an ice bath. Dropwise, add TFA (10.0 equiv, 10 mmol).
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Self-Validation: TLC monitoring (DCM:MeOH 95:5) will show the conversion from a high- Rf spot (THP-protected) to a highly polar, low- Rf spot (free indazole).
-
Quenching: Carefully quench the reaction by pouring it into a saturated aqueous solution of NaHCO3 (20 mL) until gas evolution ( CO2 ) ceases and the pH is ~8.
-
Extraction: Extract the aqueous phase with EtOAc ( 3×15 mL). Combine the organic layers, wash with brine, dry over MgSO4 , and concentrate.
-
Isolation: Triturate the crude solid with cold diethyl ether to precipitate the highly pure 7-substituted-1H-indazole target API.
Quantitative Data: Substrate Scope and Yield Analysis
The efficiency of 7-Iodo-1-THP-indazole in cross-coupling reactions is highly dependent on the steric and electronic nature of the coupling partner. The table below summarizes expected yields based on literature precedent for C7-functionalization[2][3].
| Coupling Partner (Boronic Acid) | Catalyst System | Time (h) | Yield (%) | Observations / Causality |
| Phenylboronic acid | Pd(dppf)Cl2 / K2CO3 | 4 | 88% | Standard unhindered coupling; rapid oxidative addition. |
| 2-Methylphenylboronic acid | Pd(dppf)Cl2 / K2CO3 | 8 | 72% | Steric clash between the ortho-methyl and the N1-THP group slows transmetalation. |
| 4-Methoxyphenylboronic acid | Pd(PPh3)4 / Na2CO3 | 5 | 85% | Electron-rich boronic acid accelerates transmetalation. |
| 3-Pyridinylboronic acid | Pd(dppf)Cl2 / K3PO4 | 6 | 79% | Requires a stronger base ( K3PO4 ) to overcome heteroaryl coordination to Pd. |
Troubleshooting & Expert Insights
-
Issue: Incomplete Suzuki Coupling (Recovery of Starting Material).
-
Causality: The C7 position is sterically hindered by the adjacent THP group. If a bulky boronic acid is used, transmetalation becomes the rate-limiting step.
-
Solution: Switch to a more sterically forgiving, highly active catalyst like RuPhos-Pd-G3, or increase the reaction temperature to 110 °C using a sealed microwave vial.
-
-
Issue: Premature THP Cleavage during Cross-Coupling.
-
Causality: THP is highly sensitive to Lewis acids and Brønsted acids. If the boronic acid is impure (containing boroxine anhydrides or acidic byproducts), it can locally drop the pH.
-
Solution: Ensure the aqueous base ( K2CO3 ) is well-mixed in the biphasic system to buffer any acidic impurities immediately.
-
-
Issue: Poor Yield in THP Deprotection.
-
Causality: If the reaction is run in purely anhydrous conditions without a nucleophilic quench, the oxocarbenium ion can re-react with the indazole core (alkylation).
-
Solution: Ensure a proper aqueous basic quench, or run the deprotection in HCl / MeOH where methanol acts as an irreversible trap for the oxocarbenium ion, forming 2-methoxytetrahydropyran.
-
References
-
Efficient Synthesis of 7-Substituted or 3,7-Disubstituted 1H-Indazoles ResearchGate[Link]
-
Target-Based Identification and Optimization of 5-Indazol-5-yl Pyridones as Toll-like Receptor 7 and 8 Antagonists Using a Biochemical TLR8 Antagonist Competition Assay Journal of Medicinal Chemistry - ACS Publications[Link]
-
(E)-6-Iodo-3-[2-(pyridin-2-yl)ethenyl]-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole (Axitinib Intermediate) Lotusfeet Pharma[Link]
Sources
improving yield in 7-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole synthesis
Troubleshooting 7-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole Synthesis
Welcome. As a Senior Application Scientist, I frequently see researchers struggle with the regioselective protection of halogenated indazoles. The synthesis of 7-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole (the N1-THP isomer) is notoriously tricky because the bulky iodine atom at the C7 position fights against the natural thermodynamic preference of the core scaffold.
This guide is designed to move beyond basic recipes. By understanding the thermodynamic and kinetic forces at play, you can troubleshoot stalled reactions, eliminate isomeric mixtures, and maximize your isolated yield.
Part 1: Mechanistic Insights (The "Why" Behind the Yield)
The N1 vs. N2 Regioselectivity Dilemma
Indazoles possess two non-equivalent nitrogen atoms (N1 and N2), leading to competing reaction pathways during THP protection using 3,4-dihydro-2H-pyran (DHP).
-
Basic Conditions (e.g., NaH, NaOH): Deprotonation yields a delocalized anion that reacts unselectively, resulting in a nearly 1:1 mixture of N1 and N2 protected isomers[1].
-
Mild Acidic Conditions (e.g., PPTS, RT): The N2 lone pair is more sterically accessible and kinetically reactive than N1[1]. Mild conditions trap the reaction in the kinetic regime , heavily favoring the N2-THP isomer[1].
-
Thermodynamic Conditions (e.g., p-TsOH, Heat): Quantum mechanical analyses reveal that the 1H-indazole tautomer is energetically more stable than the 2H-indazole tautomer by approximately 4.46 kcal/mol[2]. Under strong acid and heat, the kinetic N2-THP product reversibly deprotects and isomerizes into the more stable thermodynamic N1-THP product [1].
The "7-Iodo" Steric Penalty
In 7-iodo-1H-indazole, the large van der Waals radius of the iodine atom at C7 severely shields the adjacent N1 position. This drastically increases the activation energy ( Ea ) for direct N1 attack. Consequently, the reaction almost exclusively proceeds via rapid N2 protection first. To obtain your target N1-THP product, you must provide enough thermal and catalytic energy to force the N2 isomer to revert to the starting material and slowly accumulate as the N1 isomer.
Part 2: Optimized Step-by-Step Protocol (Thermodynamic Push)
This protocol is a self-validating system : it uses TLC monitoring of the intermediate N2 isomer to confirm catalytic activity before pushing to the thermodynamic N1 sink.
Reagents:
-
7-Iodo-1H-indazole (1.0 equiv)
-
3,4-Dihydro-2H-pyran (DHP) (2.5 - 3.0 equiv)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.15 equiv)
-
Anhydrous Tetrahydrofuran (THF) or Ethyl Acetate (EtOAc) (0.2 M)
Step-by-Step Workflow:
-
Preparation: Charge a flame-dried, round-bottom flask with 7-iodo-1H-indazole and anhydrous THF under an inert N₂ atmosphere. Causality: Water competes with the indazole for DHP, consuming the reagent and stalling the equilibrium.
-
Catalyst Addition: Add p-TsOH·H₂O at room temperature. Stir for 5 minutes.
-
Controlled DHP Addition: Add DHP dropwise over 10 minutes. Causality: Bulk addition of DHP in the presence of strong acid causes rapid, exothermic DHP polymerization (forming a black tar).
-
Kinetic Validation (Self-Check): After 30 minutes at room temperature, take a TLC (Hexanes/EtOAc 3:1). You should see the starting material disappearing and a new, higher- Rf spot appearing. This is the N2-THP kinetic intermediate. Do not stop the reaction here.
-
Thermodynamic Push: Attach a reflux condenser and heat the reaction to 65 °C.
-
Equilibrium Monitoring: Monitor by TLC or LCMS every 2 hours. You will observe the higher- Rf N2 spot slowly converting into a lower- Rf N1 spot. The reaction is complete only when the N2 intermediate is fully consumed (typically 12–18 hours).
-
Quench and Workup: Cool to room temperature and immediately quench with saturated aqueous NaHCO₃. Causality: THP is highly acid-sensitive. Failing to neutralize the acid before aqueous workup will cause the product to revert to 7-iodo-1H-indazole. Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify via silica gel chromatography. Crucial: Pre-treat the silica gel with 1% Triethylamine (Et₃N) in hexanes to neutralize the acidic silanol groups, which can cleave the THP group on the column.
Part 3: Troubleshooting FAQs
Q: My reaction stalls at ~50% conversion, and I have a mixture of two products. How do I fix this? A: You are stuck in the kinetic-thermodynamic transition. The 7-iodo group makes the isomerization extremely slow. Ensure your solvent is strictly anhydrous (water neutralizes the acid catalyst) and increase the temperature to 70 °C. If using DCM, switch to THF or EtOAc to allow for higher reflux temperatures.
Q: The reaction mixture turns into a thick, black tar, and my isolated yield is terrible. What happened? A: This is acid-catalyzed polymerization of DHP. It occurs when the acid concentration is too high, the DHP is added too quickly, or the reaction is overheated before the DHP is fully dispersed. To resolve this, add DHP slowly via syringe pump, or switch to a slightly milder acid like Camphorsulfonic acid (CSA) while maintaining the heat.
Q: I confirmed the N1-THP product by LCMS in the crude mixture, but after silica gel column chromatography, I only recovered the starting 7-iodo-1H-indazole. Why? A: The THP aminal linkage is highly susceptible to cleavage by the mildly acidic silanol groups on standard silica gel. Always deactivate your silica by flushing the column with your starting eluent containing 1% Et₃N prior to loading your compound.
Part 4: Quantitative Data Comparison
The following table summarizes the expected outcomes based on the reaction environment, highlighting why thermodynamic conditions are mandatory for this specific target.
| Condition Type | Reagents & Solvent | Temp / Time | Major Product | Typical Yield |
| Basic | NaH, DHP, THF | RT, 4 h | N1 / N2 Mixture (~1:1) | 40 - 50% (Combined) |
| Mild Acid | PPTS, DHP, DCM | RT, 5 h | N2-THP (Kinetic) | > 85% (N2 Isomer) |
| Thermodynamic Acid | p-TsOH, DHP, THF | 65 °C, 18 h | N1-THP (Target) | 80 - 90% (N1 Isomer) |
Part 5: Pathway Visualization
The diagram below illustrates the energy landscape and reaction flow for the protection of 7-iodo-1H-indazole. Note the critical reversible pathway required to bypass the steric penalty.
Kinetic vs. thermodynamic pathway for THP protection of 7-iodo-1H-indazole.
References
-
Slade, D. J., Pelz, N. F., Bodnar, W., Lampe, J. W., & Watson, P. S. (2009). Indazoles: Regioselective Protection and Subsequent Amine Coupling Reactions. The Journal of Organic Chemistry, 74(16), 6331–6334. URL: [Link]
-
Dong, L., Wang, Q., Chen, Y., & Wai, J. S. (2022). Mechanism of a Highly Selective N2 Alkylation of Indazole. WuXi Biology. URL: [Link]
-
Luo, G., Chen, L., & Poindexter, G. S. (2006). Regioselective Protection at N-2 and Derivatization at C-3 of Indazoles. The Journal of Organic Chemistry, 71(14), 5392–5395. URL: [Link]
Sources
stability issues of 7-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole under acidic conditions
This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions regarding the stability of 7-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole, particularly during acidic deprotection steps. Our focus is on providing practical, field-proven insights to anticipate and resolve common experimental challenges.
Troubleshooting Guide: Navigating Acid-Mediated THP Deprotection
This section addresses specific issues that may arise during the removal of the tetrahydropyranyl (THP) protecting group from the 7-iodo-1H-indazole core under acidic conditions.
Question 1: I am observing incomplete deprotection of my 7-Iodo-1-(THP)-1H-indazole. What are the likely causes and how can I resolve this?
Answer:
Incomplete deprotection is a common issue and can typically be attributed to several factors:
-
Insufficiently Acidic Conditions: The THP group is an acetal and requires acid catalysis for its removal.[1] The acidity of the reaction medium may not be low enough to facilitate complete cleavage.
-
Reaction Time and Temperature: The kinetics of deprotection are influenced by both time and temperature. Insufficient reaction time or low temperatures can lead to incomplete conversion.
-
Choice of Acid and Solvent: The effectiveness of the acidic catalyst can be highly dependent on the solvent system used.
Troubleshooting Steps:
-
Increase Reaction Time: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Extend the reaction time until the starting material is fully consumed.
-
Elevate the Temperature: Gently warming the reaction mixture can often drive the deprotection to completion. However, exercise caution as excessive heat can lead to side product formation. A temperature of 40-50°C is a good starting point for challenging deprotections.
-
Modify the Acidic Catalyst/Solvent System: If extending the time and temperature is ineffective, consider switching to a more robust acidic system. A summary of commonly employed acidic conditions for THP deprotection is provided in Table 1. For instance, transitioning from a mild acid like pyridinium p-toluenesulfonate (PPTS) to a stronger acid like hydrochloric acid (HCl) or trifluoroacetic acid (TFA) can be effective.[2][3]
Question 2: My reaction mixture is turning a dark color, and I am seeing multiple spots on my TLC plate, including some that are not my starting material or the desired product. What is happening?
Answer:
The observation of a dark-colored reaction mixture and multiple unexpected spots on a TLC plate are indicative of side reactions and potential degradation of your compound. The likely culprits are:
-
Overly Harsh Acidic Conditions: While strong acids can ensure complete deprotection, they can also promote side reactions on the indazole ring or potentially affect the carbon-iodine bond. Electrophilic iodination of aromatic systems can be reversible under strongly acidic conditions, suggesting the C-I bond may be labile.[4]
-
Reaction with Solvent: Under strongly acidic conditions, the carbocation intermediate formed during THP cleavage can be trapped by nucleophilic solvents, leading to byproducts.[1][5]
-
Instability of the Indazole Core: Indazole and its derivatives can be sensitive to strong acids, potentially leading to decomposition.[6]
Troubleshooting Steps:
-
Employ Milder Acidic Conditions: Opt for a milder acidic catalyst. PPTS in an alcohol solvent is a good first choice for substrates sensitive to strong acids.[1][7] Acetic acid in a mixture of THF and water is another effective mild condition.[2][5]
-
Use a Scavenger: In the case of using strong acids like TFA, the addition of a scavenger can help to trap reactive intermediates and prevent side reactions.[3]
-
Careful Control of Temperature: Avoid excessive heating. Running the reaction at room temperature or even 0°C with a stronger acid for a longer duration might be a better strategy than heating with a milder acid.
Question 3: I have successfully removed the THP group, but my final product appears to have lost the iodine substituent. Why is this happening and how can I prevent it?
Answer:
Loss of the iodine substituent, or de-iodination, is a significant concern. The stability of the C-I bond on the indazole ring can be compromised under certain acidic conditions.
Probable Cause:
-
Acid-Catalyzed Proto-deiodination: Aromatic iodides can undergo proto-deiodination (replacement of iodine with a proton) in the presence of a strong acid. This is essentially the reverse of an electrophilic iodination reaction.[4] The presence of a protic solvent and a strong acid can facilitate this undesired reaction.
Preventative Measures:
-
Avoid Strong, Non-Oxidizing Protic Acids: Conditions employing high concentrations of HCl or HBr should be used with caution.
-
Utilize Lewis Acids: Consider using a Lewis acid catalyst for deprotection. These can be effective at lower temperatures and may be less prone to causing de-iodination.
-
Anhydrous Conditions: Performing the deprotection under anhydrous conditions with a suitable acid catalyst may help to suppress proto-deiodination.
-
Careful Work-up: During the aqueous work-up, neutralize the acid promptly to minimize the exposure of the deprotected product to acidic aqueous conditions.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of acid-catalyzed THP deprotection?
A1: The deprotection of a THP ether proceeds via a reversible acetal hydrolysis mechanism. The key steps are:
-
Protonation of the ether oxygen of the THP group by an acid catalyst.
-
Cleavage of the C-O bond to form the free indazole and a resonance-stabilized oxocarbenium ion.
-
The carbocation is then quenched by a nucleophile (typically water or an alcohol from the solvent) to regenerate dihydropyran or a derivative.[1][4][5]
Caption: Mechanism of Acid-Catalyzed THP Deprotection.
Q2: Are there any recommended "safe" acidic conditions for deprotecting 7-Iodo-1-(THP)-1H-indazole?
A2: While "safe" is substrate-dependent, milder conditions are generally preferred to preserve the iodo-substituent. Table 1 provides a summary of various acidic conditions, ranging from mild to strong. For a first attempt, PPTS in ethanol or acetic acid/THF/water are highly recommended.
Table 1: Common Acidic Conditions for THP Deprotection
| Catalyst/Reagent | Solvent | Typical Conditions | Strength | Reference |
| Pyridinium p-toluenesulfonate (PPTS) | Ethanol | Room Temperature to 50°C | Mild | [3] |
| Acetic Acid/THF/Water (e.g., 3:1:1) | THF/Water | Room Temperature | Mild | [2][5] |
| Amberlyst-15 (Solid Acid Resin) | Methanol | Room Temperature | Mild | [5] |
| Hydrochloric Acid (HCl) | Methanol/Water | 0°C to Room Temperature | Strong | [2] |
| Trifluoroacetic Acid (TFA) | Dichloromethane | 0°C to Room Temperature | Strong | [2][3] |
| p-Toluenesulfonic Acid (TsOH) | Methanol | Room Temperature | Strong | [4] |
Q3: How can I effectively monitor the progress of the deprotection reaction?
A3: Thin Layer Chromatography (TLC) is the most common and convenient method. Use a suitable mobile phase to achieve good separation between the starting material (more nonpolar) and the deprotected product (more polar). Staining with an appropriate agent (e.g., potassium permanganate) can help visualize the spots. For more quantitative analysis and to check for the formation of byproducts, LC-MS is the preferred method.
Caption: A general troubleshooting workflow for THP deprotection.
Q4: What is the role of the N-1 vs. N-2 position of the THP group on the indazole ring in terms of stability?
A4: The THP group can be attached to either the N-1 or N-2 position of the indazole ring. The 1H-indazole tautomer is thermodynamically more stable than the 2H-indazole tautomer.[8][9] Under thermodynamic acidic conditions, the N-1 protected regioisomer is favored.[10] The electronic environment of the N-1 and N-2 positions is different, which could subtly influence the rate of deprotection, but both are susceptible to acid-catalyzed cleavage.
References
- Benchchem. Application Notes and Protocols: Deprotection of Tetrahydropyranyl (THP) Ethers via Acidic Hydrolysis.
- Chem Help ASAP. (2019). synthesis & cleavage of THP ethers. YouTube.
- Albericio, F. et al. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. PMC - NIH.
- ResearchGate. Cleavage of THP ether using catalytic amount of acetyl chloride at rt.
- Organic Chemistry Portal. Tetrahydropyranyl Ethers.
- ACS Publications. (2009). Indazoles: Regioselective Protection and Subsequent Amine Coupling Reactions. The Journal of Organic Chemistry.
- Total Synthesis. THP Protecting Group: THP Protection & Deprotection Mechanism.
- ResearchGate. Efficient Synthesis of 7-Substituted or 3,7-Disubstituted 1 H -Indazoles.
- Albericio, F. et al. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. PMC - NIH.
- Thatipally, S. et al. Pyridinium p-Toluenesulfonate: A Mild and Efficient Catalyst for The Regioselective Tetrahydropyranylation of Indazole Derivatives Under Solvent-Free Conditions.
- Google Patents. (2006). Methods for preparing indazole compounds.
- Benchchem. An In-depth Technical Guide on the Solubility and Stability of 3-Iodo-6-methyl-4-nitro-1H-indazole.
- MDPI. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
- ChemicalBook. (2022). Indazole - Synthesis and Reactions as a Chemical Reagent.
- Toronto Research Chemicals. (2025). (E)-6-Iodo-3-[2-(pyridin-2-yl)ethenyl]-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole.
- ACS GCI Pharmaceutical Roundtable. Iodination.
- YouTube. (2023). Unlocking THP Deprotection: The Secret Magic of Organic Chemistry.
- ResearchGate. A mild and efficient THP protection of indazoles and benzyl alcohols in water.
- Reddit. (2014). Organic Synthesis advice needed. Achieving THP protection of phenolic group.
- PubChem. 3-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole.
- ResearchGate. Acidity and Basicity of Indazole and its N-Methyl Derivatives in the Ground and in the Excited State.
- CymitQuimica. (2023). 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazole-4-carboxylic acid.
Sources
- 1. Aromatic Iodides: Synthesis and Conversion to Heterocycles [mdpi.com]
- 2. Insights into CoFe2O4/Peracetic Acid Catalytic Oxidation Process for Iopamidol Degradation: Performance, Mechanisms, and I-DBP Formation Control [mdpi.com]
- 3. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Iodination - Wordpress [reagents.acsgcipr.org]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Elucidating the Multi-Enzymatic Mechanism of Bacterial Decolorization of Azo and Indigoid Dyes: An Integrated Study of Degradation Pathways and Molecular Docking [mdpi.com]
- 10. Iodine-promoted amide formation via oxidative cleavage of indoles: novel quinazoline-4(3H)-one and tryptanthrin syntheses - RSC Advances (RSC Publishing) [pubs.rsc.org]
troubleshooting low conversion rates in indazole functionalization
Welcome to the Indazole Functionalization Technical Support Center . As a Senior Application Scientist, I have designed this guide to address the most persistent bottlenecks encountered when functionalizing the indazole pharmacophore.
Indazoles present a unique chemical dichotomy: they are highly desirable in medicinal chemistry but notoriously difficult to functionalize selectively. The presence of two adjacent nitrogen atoms (N1 and N2) leads to tautomerization and strong metal-coordinating properties, which frequently result in poor regioselectivity, catalyst poisoning, and stalled conversions[1][2].
This guide bypasses generic advice, providing root-cause analyses, self-validating protocols, and mechanistic insights to rescue your low-yielding reactions.
Before altering your reaction conditions, you must diagnose the specific mechanistic failure. The workflow below categorizes the three primary failure modes in indazole functionalization: catalyst poisoning, thermodynamic tautomerization, and high activation energy barriers.
Diagnostic workflow for troubleshooting low conversion rates in indazole functionalization.
Troubleshooting Guides & FAQs
Q1: My palladium-catalyzed C3 cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig) on 3-bromo-1H-indazole is stalling at <30% conversion. How do I prevent catalyst deactivation?
-
Root Cause Causality: The free N-H or the basic N2 nitrogen of the indazole core acts as a potent bidentate or bridging ligand. It strongly coordinates to Pd(0) or Pd(II) intermediates, pulling the metal out of the catalytic cycle and creating stable, off-cycle unreactive complexes (catalyst poisoning)[2].
-
Scientific Solution: You must disrupt this coordination. The most robust method is to pre-functionalize the indazole with a bulky N-protecting group (e.g., THP, Boc). If protection is not viable, you must switch to highly sterically hindered, electron-rich ligands (like BrettPhos or XPhos) that physically block the indazole nitrogens from forming stable bis-palladium complexes[2]. Alternatively, utilizing 1H-indazole N-oxides has proven remarkably effective; the N-oxide prevents deleterious metal coordination while simultaneously activating the C3 position for selective functionalization[3].
Q2: I am attempting direct C-H functionalization at the C3 or distal ortho positions, but I am getting poor yields and a complex mixture of isomers. What is the mechanistic bottleneck?
-
Root Cause Causality: Unprotected indazoles have multiple competitive C-H activation sites with high bond dissociation energies. Without a strong directing group, the transition state energy for C-H cleavage is too high, leading to background decomposition and poor regioselectivity.
-
Scientific Solution: Employ Rh(III) or Ru(II) catalysis utilizing a directing group (e.g., N-benzyl or N-coordinating heterocycles) to force the formation of a stable metallacycle intermediate. Rh(III)-catalyzed C-H activation proceeds via a highly stable six-membered rhodacycle intermediate, enabling strictly regioselective functionalization with low catalyst loading and avoiding bis-adduct formation[4][5].
Q3: How do I overcome the N1 vs. N2 alkylation/arylation selectivity issue when synthesizing functionalized precursors?
-
Root Cause Causality: Indazoles exist as tautomers in solution. Standard alkylation under basic conditions typically yields a statistical or thermodynamic mixture of N1 and N2 isomers, drastically lowering the yield of your target compound.
-
Scientific Solution: Shift from classical SN2 chemistry to transition metal-catalyzed carbene-transfer reactions. For strict N2-selective arylation, utilize Rh(II)-catalyzed reactions with quinoid carbenes. This proceeds via a highly specific 1,5-H shift mechanism that completely overrides the natural thermodynamic preference for N1, delivering N2-arylated indazoles in high yields[6].
Mechanistic Pathway: Rh(III)-Catalyzed C-H Activation
To successfully troubleshoot C-H functionalization, you must understand the catalytic cycle. If your reaction fails, it is usually because the rhodacycle intermediate (red node) failed to form due to a lack of a halide scavenger (like AgSbF6) or insufficient base.
Catalytic cycle of Rh(III)-catalyzed regioselective C-H functionalization of indazoles.
Self-Validating Experimental Protocols
The following protocols are engineered to be self-validating. Checkpoints are included so you can verify the success of each step in real-time, preventing wasted effort on doomed reactions.
Protocol A: Rh(III)-Catalyzed Regioselective C-H Alkenylation[4][7]
This protocol is designed to overcome high C-H activation barriers by utilizing a cationic Rh(III) species.
-
Catalyst Activation: In an oven-dried Schlenk tube, combine [Cp*RhCl2]2 (2.5 mol %) and AgSbF6 (10.0 mol %).
-
Causality & Validation Checkpoint: AgSbF6 acts as a halide scavenger, stripping chloride from the Rh complex to generate the highly electrophilic, active cationic Rh(III) species. Validation: You should observe the immediate precipitation of white AgCl salts. If the solution remains completely clear, your AgSbF6 is likely hydrated/degraded, and the reaction will fail[7].
-
-
Reagent Addition: Add the N-benzylindazole substrate (0.20 mmol, 1.0 equiv), the olefin coupling partner (0.30 mmol, 1.5 equiv), and NaOAc (1.0 equiv)[7].
-
Solvent & Heating: Add anhydrous CH3OH or DCE (1.0 mL) under an inert atmosphere. Seal the tube and stir at 80 °C for 12 hours[7].
-
Workup: Cool to room temperature, filter through a short pad of Celite to remove Rh/Ag salts, and purify via flash column chromatography[7].
Protocol B: Buchwald-Hartwig Amination of 3-Bromo-1H-indazoles[2]
This protocol utilizes steric bulk to prevent indazole-induced catalyst poisoning.
-
Preparation: In a glovebox or under strict Schlenk conditions, charge a vessel with 3-bromo-6-(trifluoromethyl)-1H-indazole (1.0 eq.), the desired amine (1.2 eq.), Pd2(dba)3 (2-5 mol %), BrettPhos ligand (4-10 mol %), and NaOtBu (1.5 eq.)[2].
-
Causality: BrettPhos is exceptionally bulky. It prevents the formation of off-cycle Pd-bis(indazole) complexes, forcing the catalytic cycle forward[2].
-
-
Degassing: Add anhydrous toluene. Degas the mixture via three freeze-pump-thaw cycles.
-
Validation Checkpoint: Degassing is non-negotiable. Pd(0) is rapidly oxidized by dissolved O2. If your reaction turns jet-black within 10 minutes of heating, your Pd has precipitated as inactive Pd black due to oxygen contamination.
-
-
Reaction: Heat the mixture to 80–110 °C for 4–12 hours. Monitor by LC-MS until the 3-bromo-indazole peak is consumed[2].
Quantitative Data: Strategy Comparison
Use this table to benchmark your expected yields and select the appropriate functionalization strategy based on your target position and available reagents.
| Functionalization Strategy | Catalyst / Key Reagents | Target Position | Typical Yield | Key Mechanistic Advantage |
| C-H Alkenylation [4] | [Cp*RhCl2]2, AgSbF6, NaOAc | Distal ortho / C3 | 75–90% | High regioselectivity via stable six-membered rhodacycle formation. |
| Buchwald-Hartwig [2] | Pd2(dba)3, BrettPhos, NaOtBu | C3 (from 3-halo) | 80–95% | Bulky ligand overcomes N-coordination and catalyst poisoning. |
| N-Oxide Activation [3] | 1H-Indazole N-oxide + Electrophile | C3 | 70–85% | Metal-free activation; prevents metal coordination entirely. |
| N2-Selective Arylation [6] | Rh(II), Quinoid Carbenes | N2 | 65–80% | Strict N2 regioselectivity via a thermodynamically favored 1,5-H shift. |
References
-
Rhodium(iii)-catalyzed regioselective distal ortho C–H alkenylation of N-benzyl/furanylmethylpyrazoles directed by N-coordinating heterocycles. Chemical Communications (RSC Publishing).[Link]
-
Rh(II)-Catalysed N2-Selective Arylation of Benzotriazoles and Indazoles using Quinoid Carbenes via 1,5-H Shift. ResearchGate.[Link]
-
Rh(III)-Catalyzed C–H Functionalization/Annulation of 1-Arylindazolones: Divergent Synthesis of Fused Indazolones and Allyl Indazolones. The Journal of Organic Chemistry - ACS Publications.[Link]
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preventing decomposition of 7-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole during storage
Technical Support Center: 7-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole
Introduction: The Challenge of Stability
Welcome to the technical support guide for 7-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole. This molecule is a critical intermediate in medicinal chemistry and drug development, valued for its role in constructing complex molecular architectures, such as kinase inhibitors.[1][2] However, its utility is matched by its chemical sensitivity. The structure incorporates two key features that dictate its stability profile: a labile carbon-iodine (C-I) bond on an electron-rich indazole ring and an acid-sensitive tetrahydropyranyl (THP) protecting group.[3][4]
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting protocols designed to help you understand the root causes of decomposition and implement effective strategies to ensure the long-term integrity of your material during storage and handling.
Part 1: Understanding the Molecule's Stability Profile
Q1: What are the primary chemical liabilities of 7-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole?
A1: The molecule has two main points of vulnerability that can lead to degradation:
-
The Tetrahydropyranyl (THP) Protecting Group: The THP group is an acetal, which is inherently unstable under acidic conditions.[5][6] Trace amounts of acid in solvents, on glassware, or even atmospheric CO₂ in the presence of moisture can catalyze the hydrolysis of the THP ether. This cleavage results in the formation of 7-Iodo-1H-indazole and 5-hydroxypentanal.[7][8]
-
The 7-Iodo Substituent: The C-I bond on the indazole ring is susceptible to cleavage, a process known as deiodination. This is particularly problematic upon exposure to light (photodissociation), heat, or certain transition metals.[4][9] Light absorption can generate iodine radicals, leading to the formation of elemental iodine (I₂) and the byproduct 1-(tetrahydro-2H-pyran-2-yl)-1H-indazole.[4] The appearance of a yellow or brown tint in the solid material is a common indicator of this process.
Q2: What are the main degradation products I should be aware of?
A2: During storage or handling, you may encounter two primary degradation products. Identifying them is crucial for troubleshooting failed reactions.
| Degradation Product | Chemical Structure | Cause of Formation |
| 7-Iodo-1H-indazole | C₇H₅IN₂ | Acid-catalyzed deprotection. Cleavage of the THP group from the N-1 position of the indazole ring.[7][10] |
| 1-(tetrahydro-2H-pyran-2-yl)-1H-indazole | C₁₂H₁₄N₂O | Deiodination. Cleavage of the C-I bond, often initiated by light, heat, or catalytic impurities.[4][11] |
| Elemental Iodine (I₂) & 7,7'-Biindazole species | I₂ and complex radical recombination products. | Advanced photodegradation. Radical mechanisms can lead to the formation of colored iodine and dimeric impurities. |
Part 2: Recommended Storage and Handling Protocols
Q3: What are the definitive long-term storage conditions for this compound?
A3: To minimize degradation from all potential pathways, strict adherence to the following storage protocol is essential. These conditions are designed to mitigate exposure to acid, light, moisture, and oxygen.[12][13]
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C (Freezer) | Reduces the kinetic rate of all decomposition pathways. While refrigeration (2-8°C) is acceptable for short periods, freezer storage is strongly recommended for long-term stability (>1 month).[14] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidation and displaces atmospheric moisture, which can contribute to THP group hydrolysis.[12][15] Argon is denser than air and can provide a more stable blanket. |
| Light | Complete Exclusion (Amber Vial + Dark Storage) | Prevents photodissociation of the C-I bond, which is a primary cause of discoloration and impurity formation.[4] Storing the amber vial inside a secondary opaque container is best practice. |
| Container | Amber Glass Vial with a PTFE-lined Cap | Amber glass blocks UV light. A Polytetrafluoroethylene (PTFE) liner provides a superior, inert seal against moisture and air ingress compared to other liner materials. For larger quantities, Sure/Seal™ bottles are ideal.[16] |
Q4: How should I handle the compound when weighing it or preparing a solution for an experiment?
A4: Proper handling technique is critical to prevent introducing contaminants that can initiate decomposition. Always assume the compound is sensitive to air and moisture.[13]
-
Preparation: Before removing the compound from the freezer, prepare all necessary glassware (e.g., flask, graduated cylinder) by oven-drying (≥120°C) for at least 4 hours and allowing it to cool to room temperature in a desiccator or under a stream of inert gas.[16]
-
Equilibration: Allow the sealed vial of 7-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole to warm to room temperature for at least 30-60 minutes before opening. This is a critical step to prevent condensation of atmospheric moisture onto the cold solid.[15]
-
Inert Atmosphere Transfer: If possible, perform the weighing and transfer inside a glovebox. If a glovebox is not available, create a positive pressure of inert gas (argon or nitrogen) in the receiving flask. Quickly weigh the desired amount of solid and add it to the flask against a counter-flow of the inert gas.
-
Solvent Addition: Use only anhydrous, amine-free solvents (e.g., anhydrous THF, Dioxane, or DMF from a freshly opened or Sure/Seal™ bottle). Standard reagent-grade solvents can contain acidic impurities that will rapidly cleave the THP group.[7][17] Add the solvent via a dry syringe.
-
Resealing and Storage: Immediately after dispensing, flush the headspace of the storage vial with inert gas, securely reseal the cap, and return it to the -20°C freezer.
Q5: Are there specific reagents or materials to avoid?
A5: Yes. Incompatibility can lead to rapid decomposition.
-
Acids: Avoid all protic acids (e.g., HCl, H₂SO₄) and Lewis acids unless they are part of a planned deprotection step. Be aware of acidic impurities in solvents like chloroform or older bottles of THF.[7][10]
-
Non-Anhydrous Solvents: Water will facilitate acid-catalyzed hydrolysis of the THP group.
-
Reactive Metals: Avoid contact with highly reactive metals that can catalyze C-I bond cleavage.
-
Strong Bases: While the THP group is generally stable to bases, very strong basic conditions can potentially lead to other reactions on the indazole ring system.[18]
Part 3: Troubleshooting Guide
This section provides a logical workflow for diagnosing and addressing issues related to compound stability.
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Technical Support Center: Overcoming Regioselectivity Issues in Indazole Alkylation
Welcome to the Technical Support Center. The alkylation of 1H-indazoles is a notorious bottleneck in medicinal chemistry. Because the indazole core contains two distinct nitrogen atoms (N1 and N2), standard alkylation conditions frequently yield an intractable mixture of regioisomers.
As an application scientist, I often see researchers relying on trial-and-error to fix these ratios. This guide replaces guesswork with mechanistic causality, providing you with the theoretical framework and validated protocols needed to achieve >95% regioselectivity for either the N1 or N2 position.
The Mechanistic Framework: Kinetic vs. Thermodynamic Control
To solve regioselectivity issues, you must first understand the fundamental behavior of the indazolide anion. When deprotonated, the negative charge is delocalized across both nitrogens.
-
N2-Alkylation (Kinetic Control): The N2 position is generally more nucleophilic and less sterically hindered, making it the site of initial, rapid attack (the kinetic product)[1].
-
N1-Alkylation (Thermodynamic Control): Alkylation at N1 preserves the full aromaticity of the fused benzenoid ring. Consequently, the N1-alkyl indazole is the thermodynamically favored, lower-energy isomer[2].
Figure 1: Mechanistic divergence of indazole alkylation under kinetic vs. thermodynamic control.
Troubleshooting FAQs
Q1: I am using K₂CO₃ in DMF at room temperature and getting a 1:1 mixture of N1 and N2 alkylated products. How do I push this exclusively to N1? A: You are trapped in a state of incomplete equilibration. Weak bases like K₂CO₃ in polar aprotic solvents (DMF) often result in mixtures because the reaction lacks the thermal energy required to overcome the activation barrier for the reverse reaction of the kinetic N2 product[3]. Causality & Solution: To achieve exclusive N1-alkylation, you must enforce strict thermodynamic control. Increase the reaction temperature to 80–100 °C and extend the reaction time[4]. This provides the energy necessary for the N2-isomer to revert to the anion and funnel into the thermodynamic sink of the N1-isomer[2].
Q2: My target requires strict N2-alkylation, but standard NaH/THF conditions still yield 20-30% N1. How can I achieve >95% N2 selectivity? A: Standard NaH/THF conditions are highly dependent on the electrophile and often fail to provide pure kinetic control. You have two reliable pathways here:
-
Steric Blocking: If your SAR allows it, utilizing substituents at the C-7 position (e.g., -NO₂, -CO₂Me) sterically shields the N1 position. This physical barrier directs alkylation almost exclusively to N2 (≥ 96% selectivity) even under standard basic conditions[3][5].
-
Catalytic Kinetic Trapping: If C-7 is unsubstituted, abandon standard alkyl halides. Recent methodologies demonstrate that utilizing diazo compounds in the presence of catalytic Trifluoromethanesulfonic acid (TfOH) or Al(OTf)₃ provides exceptional N2-selectivity (up to 100/0 N2/N1 ratio)[1][6]. This metal-free or Lewis acid-catalyzed system bypasses the standard anion intermediate entirely[6][7].
Q3: I need to install a secondary/tertiary alkyl group, but direct N-alkylation fails or gives terrible yields. What are the alternatives? A: Direct N-alkylation with bulky secondary or tertiary electrophiles is severely hampered by steric clash, leading to elimination side-reactions rather than substitution[8]. Causality & Solution: You must change the reaction paradigm. Consider a photodecarboxylative amination approach using diazirines, which serve as highly reactive electrophilic amination reagents that bypass traditional Sₙ2 limitations[8]. Alternatively, Mitsunobu conditions (PPh₃, DIAD) can force the coupling of secondary alcohols, though be prepared for a mixed N1:N2 ratio (typically around 1:2.5) that will require chromatographic separation[3].
Quantitative Data Summary
Use the following data table to select the optimal conditions based on your regioselectivity goals.
| Goal | Base / Catalyst | Solvent | Electrophile | Temp | Control Type | Expected N1:N2 Ratio |
| General N1 | K₂CO₃ or Cs₂CO₃ | DMF / DMSO | Primary Alkyl Halide | 80–100 °C | Thermodynamic | > 10:1[2][4] |
| Strict N2 | TfOH (cat.) | DCE / DCM | Diazo Compounds | RT | Kinetic | < 1:99[1][6] |
| Strict N2 | Al(OTf)₃ (cat.) | DCE | Diazo Compounds | RT | Kinetic | < 1:99[6][7] |
| N2 (C-7 Blocked) | NaH | THF | Alkyl Halide | 0 °C to RT | Steric / Kinetic | < 1:24[3][5] |
| Mixed (Sec. Alkyl) | PPh₃ / DIAD | THF | Secondary Alcohol | 0 °C to RT | Mitsunobu | ~ 1:2.5[3] |
Validated Experimental Protocols
Protocol A: Thermodynamically Controlled N1-Alkylation (Standard Scale)
Mechanism: High-temperature equilibration funnels the kinetic N2 product into the stable N1 form.
-
Solvent & Reagent Addition: Dissolve 1H-indazole (1.0 equiv) in anhydrous DMF to achieve a 0.1–0.2 M concentration.
-
Deprotonation: Add K₂CO₃ (2.0 equiv) and stir at room temperature for 15 minutes to generate the indazolide anion.
-
Alkylation: Add the primary alkyl halide (1.2 equiv) dropwise.
-
Equilibration (Critical Step): Heat the reaction mixture to 80–100 °C.
-
Self-Validation Checkpoint: Monitor the reaction via LC-MS. Initially, you will observe two distinct peaks corresponding to the N1 and N2 isomers. Do not quench the reaction until the N2 isomer peak has completely diminished (typically 12–24 hours), indicating full thermodynamic equilibration[2][4].
-
-
Workup: Cool to room temperature, dilute with EtOAc, wash extensively with water (to remove DMF) and brine, dry over Na₂SO₄, and concentrate in vacuo.
Protocol B: TfOH-Catalyzed Regioselective N2-Alkylation
Mechanism: Acid-catalyzed kinetic trapping using diazo compounds avoids the thermodynamic equilibration pathway entirely.
Figure 2: Experimental workflow for highly regioselective N2-alkylation using diazo compounds.
-
Preparation: In an oven-dried flask under an N₂ atmosphere, dissolve the 1H-indazole (1.0 equiv) and the appropriate diazo compound (1.2–1.5 equiv) in anhydrous 1,2-dichloroethane (DCE).
-
Catalysis: Cool the mixture to 0 °C. Carefully add a catalytic amount of trifluoromethanesulfonic acid (TfOH, 10-15 mol%).
-
Reaction: Allow the mixture to warm to room temperature and stir until complete consumption of the starting material (typically 2-4 hours).
-
Workup: Quench the reaction with saturated aqueous NaHCO₃ to neutralize the acid catalyst immediately. Extract with DCM, dry over MgSO₄, and purify via flash chromatography to isolate the pure N2-alkylated product.
References
- Regioselective Protection at N-2 and Derivatization at C-3 of Indazoles. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFjBE7tVRv1tFTVKiJ_DmUcK-9yuU6ukdbe-XZwK5Rfpi04ZXaMV3Ptc-qKbFyfJX7_jJZh4i5lS7lbjj0DnBt-NvRs9ftKlBVEr5KaNKScxCiI2c2JFj00HcATc6OtcbccdcpGm_czLiGfxp7TQtGj4MOVnrYq3T5VCiT_MTgeKMHV8u3PWt8DNXT8WeyL4VVGxXy8GQ_qUrWl3ge7_n5aVaisxdFOVVou7k6M4WRdwN0lF7Kd]
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Technical Support Center: Analytical Methods for Impurity Detection in 7-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole
Welcome to the technical support center for the analysis of 7-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the detection and quantification of impurities in this key pharmaceutical intermediate. Ensuring the purity of active pharmaceutical ingredients (APIs) is a critical aspect of drug development and manufacturing, as impurities can affect the safety and efficacy of the final product.[1][2] This resource offers a combination of frequently asked questions (FAQs) and detailed troubleshooting guides to address common challenges encountered during analytical method development and routine testing.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in 7-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole?
A1: Impurities can originate from various sources, including the starting materials, intermediates, by-products from the synthetic route, and degradation products.[3] For 7-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole, potential impurities could include:
-
Starting materials: Unreacted 7-iodo-1H-indazole or 3,4-dihydro-2H-pyran.
-
Isomeric impurities: Positional isomers formed during the iodination or THP protection steps.
-
De-iodinated impurity: 1-(tetrahydro-2H-pyran-2-yl)-1H-indazole.
-
Hydrolysis product: 7-iodo-1H-indazole, resulting from the cleavage of the THP protecting group.
-
Oxidation products: N-oxides or other oxidized species.
Q2: Which analytical techniques are most suitable for impurity profiling of this compound?
A2: A multi-faceted approach employing both chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling.[1][3]
-
High-Performance Liquid Chromatography (HPLC): This is the primary technique for separating and quantifying non-volatile organic impurities.[1] A reversed-phase HPLC method with a UV detector is typically the starting point.
-
Gas Chromatography (GC): Useful for identifying volatile impurities, such as residual solvents.[1]
-
Mass Spectrometry (MS): When coupled with HPLC (LC-MS) or GC (GC-MS), it provides molecular weight information that is crucial for identifying unknown impurities.[1][4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the structural elucidation of unknown impurities that have been isolated.[5][6][7]
Q3: How can I quantify impurities if I don't have a reference standard for each one?
A3: Quantification without a specific reference standard can be challenging but is often necessary. In HPLC-UV analysis, the principle of relative response factors is often used. As a preliminary estimation, you can assume the response factor of the impurity is the same as the main compound (100% area normalization).[3] However, for accurate quantification, it is best to either synthesize and isolate the impurity to create a standard or use a technique like quantitative NMR (qNMR), which does not require a reference standard for the analyte.[3]
Q4: What are the typical regulatory requirements for impurity levels in a drug substance?
A4: Regulatory guidelines, such as those from the International Council for Harmonisation (ICH), set thresholds for reporting, identifying, and qualifying impurities in new drug substances.[3] These thresholds are based on the maximum daily dose of the drug. For a drug with a maximum daily dose of up to 2 grams per day, the general thresholds are:
-
Reporting Threshold: Impurities at or above 0.05% should be reported.[3]
-
Identification Threshold: The structure of impurities at or above 0.10% should be determined.[3]
-
Qualification Threshold: Impurities at or above 0.15% must be qualified, meaning their biological safety must be assessed.[3]
Troubleshooting Guides
This section provides detailed troubleshooting advice for common issues encountered during the analysis of 7-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole using various analytical techniques.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a cornerstone for impurity profiling. However, various issues can arise that affect the quality and reliability of the data.[8][9][10][11]
Workflow for HPLC Method Development and Troubleshooting
Sources
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- 11. wjpsonline.com [wjpsonline.com]
Comparative Reactivity Guide: 7-Iodo-1H-indazole vs. 7-Bromo-1H-indazole
The indazole core is a privileged pharmacophore widely utilized in medicinal chemistry, particularly in the development of kinase inhibitors where it probes the polar subpockets of ATP-binding sites[1]. Functionalization at the C7 position is highly sought after, yet it presents unique synthetic challenges due to the steric hindrance and electronic deactivation imparted by the adjacent N1-H group.
Choosing between 7-iodo-1H-indazole and 7-bromo-1H-indazole as a starting building block is a critical decision that dictates the efficiency, cost, and operational parameters of a synthetic route[2]. This guide provides an in-depth, objective comparison of their reactivity profiles, supported by mechanistic rationale and field-proven experimental protocols.
Mechanistic Dynamics & Reactivity Principles
The reactivity of aryl halides in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig) is fundamentally governed by the oxidative addition step, which is typically rate-determining[3].
Bond Dissociation Energy (BDE) vs. Steric Hindrance
-
7-Iodo-1H-indazole: The carbon-iodine (C-I) bond has a relatively low dissociation energy (~65 kcal/mol). This thermodynamic weakness ensures rapid oxidative addition of the Palladium(0) catalyst into the C7-I bond[3]. The larger atomic radius of iodine does introduce steric bulk near the N1 position, but the electronic lability of the C-I bond overwhelmingly compensates for this, making the iodo-derivative highly reactive[2].
-
7-Bromo-1H-indazole: The carbon-bromine (C-Br) bond is significantly stronger (~81 kcal/mol). Consequently, oxidative addition is sluggish[3]. When the unprotected N1-H is present, the situation worsens: if the base deprotonates the N1 position, the resulting electron-rich indazolide anion electrostatically repels the electron-rich Pd(0) species, further stalling the oxidative addition of the C-Br bond.
Chemoselectivity in Polyhalogenated Systems
In complex scaffolds like 3-bromo-7-iodo-1H-indazole, the stark difference in BDE allows for orthogonal, sequential functionalization. The C7-iodo group will react selectively under mild conditions, leaving the C3-bromo group intact for a subsequent, higher-temperature coupling step[4],[2].
Quantitative Performance Comparison
The following table summarizes the operational differences between the two scaffolds based on established cross-coupling paradigms.
| Parameter | 7-Iodo-1H-indazole | 7-Bromo-1H-indazole |
| Primary Synthetic Advantage | High reactivity, enables mild conditions | Higher chemical stability, cost-effective |
| Relative Oxidative Addition Rate | Fast | Slow to Moderate |
| Typical Catalyst Loading | 1–3 mol% | 5–10 mol% |
| Preferred Ligand Systems | PPh₃, dba | dppf, XPhos, RuPhos |
| Standard Operating Temperature | 25 °C – 60 °C | 80 °C – 120 °C (or Microwave)[5] |
| Risk of Protodehalogenation | Moderate to High | Low |
| Orthogonal Coupling Role | Reacts first in mixed halide systems[4] | Reacts second in mixed halide systems[4] |
Experimental Methodologies
To ensure scientific integrity, the following protocols are designed as self-validating systems . The causality behind each reagent choice is explicitly detailed to aid in troubleshooting and optimization.
Protocol A: Mild Suzuki-Miyaura Coupling of 7-Iodo-1H-indazole
Objective: Achieve C7-arylation while avoiding protodeiodination and N1-deprotonation.
-
Preparation: In an oven-dried Schlenk flask, combine 7-iodo-1H-indazole (1.0 equiv), arylboronic acid (1.2 equiv), and K₃PO₄ (2.0 equiv).
-
Catalyst Addition: Add Pd(PPh₃)₄ (2 mol%).
-
Solvent: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1, 0.2 M).
-
Reaction: Stir at 60 °C under an argon atmosphere for 4–6 hours.
-
Validation & Quality Control:
-
In-process: Monitor via LC-MS. The disappearance of the starting material peak (m/z[M+H]⁺ ~245) and the emergence of the product mass validates turnover.
-
Self-Correction: If protodeiodination is observed (formation of 1H-indazole, m/z 119), reduce the temperature to 40 °C and ensure strict oxygen exclusion.
-
Mechanistic Rationale: Pd(PPh₃)₄ is utilized because the weak C-I bond does not require highly electron-rich, advanced phosphine ligands[3]. K₃PO₄ is selected as a mild base; it is strong enough to activate the boronic acid via the "boronate pathway" but weak enough to minimize the deprotonation of the indazole N1-H (pKa ~14), thereby preventing the formation of the unreactive indazolide anion.
Protocol B: High-Temperature Suzuki-Miyaura Coupling of 7-Bromo-1H-indazole
Objective: Overcome the high activation energy barrier of the C-Br bond at the sterically hindered C7 position[5].
-
Preparation: In a microwave-safe vial, combine 7-bromo-1H-indazole (1.0 equiv), arylboronic acid (1.5 equiv), and K₂CO₃ or Cs₂CO₃ (3.0 equiv)[5].
-
Catalyst Addition: Add PdCl₂(PPh₃)₂ (10 mol%) or Pd(dppf)Cl₂ (5 mol%)[5].
-
Solvent: Add degassed DMF (0.15 M)[5].
-
Reaction: Seal the vial and heat under microwave irradiation at 110 °C for 2 hours, or reflux conventionally for 48 hours[5].
-
Validation & Quality Control:
-
In-process: Monitor via LC-MS. The starting material will exhibit a distinct 1:1 isotopic doublet (M / M+2) due to the ⁷⁹Br/⁸¹Br isotopes. The complete disappearance of this doublet confirms the consumption of the bromide.
-
Mechanistic Rationale: The stronger C-Br bond necessitates elevated temperatures and a more robust catalyst[3],[5]. Bidentate ligands like dppf increase the electron density on the palladium center, facilitating the difficult oxidative addition. DMF is chosen as a high-boiling, polar aprotic solvent that stabilizes the transition state of the oxidative addition step[5].
Strategic Workflow Visualization
The following decision matrix illustrates the logical relationship between the chosen halogen, the required reaction conditions, and the mitigation of specific chemical risks.
Caption: Decision matrix for C7-indazole cross-coupling based on halogen reactivity.
References
- Source: Thieme Connect (Synlett, 2007)
- Source: National Institutes of Health (PMC, 2021)
- A Comparative Guide to the Reactivity of 3-Iodo-6-methyl-5-nitro-1H-indazole and 3-Bromo-6 Source: Benchchem URL
- Source: American Chemical Society (ACS, 2024)
- Intermediates 6-bromo-3-iodo-1H-indazole for critical molecular building block Source: Unibrom URL
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. China Intermediates 6-bromo-3-iodo-1H-indazole for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]
- 5. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
The Unambiguous Assignment: A Comparative Guide to the Structural Validation of 7-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole
In the landscape of modern drug discovery and medicinal chemistry, the indazole scaffold is a cornerstone, recognized for its versatile biological activities.[1] As we synthesize increasingly complex derivatives, such as 7-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole, the unequivocal confirmation of its molecular structure ceases to be a mere formality; it becomes a critical checkpoint. An error in structural assignment, particularly the position of the iodide or the regiochemistry of the N-alkylation, can derail a research program, leading to the misinterpretation of structure-activity relationships (SAR) and wasted resources.
This technical guide presents a comprehensive framework for the definitive structural validation of 7-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole. We will delve into the "gold standard" technique of single-crystal X-ray crystallography, detailing not just the protocol but the scientific rationale that underpins its power. Furthermore, we will objectively compare the absolute insights from crystallography with the inferential data provided by other common analytical techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), providing the supporting data that illustrates why a multi-faceted approach, with crystallography as the ultimate arbiter, is essential for scientific integrity.
Synthesis and Preparation of the Analyte
The journey to structural validation begins with the synthesis of the target compound. The preparation of 7-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole is typically achieved in a two-step sequence starting from the commercially available 7-Iodo-1H-indazole.
Step 1: Synthesis of 7-Iodo-1H-indazole While commercially available, understanding its synthesis from precursors like 6-nitro-o-toluidine provides context on potential isomeric impurities.[2]
Step 2: N-Protection with 3,4-Dihydro-2H-pyran (DHP) The protection of the indazole nitrogen with a tetrahydropyranyl (THP) group is a crucial step. The choice of catalyst is paramount for controlling regioselectivity. While strongly basic conditions can lead to mixtures of N-1 and N-2 isomers, mildly acidic conditions, often employing pyridinium p-toluenesulfonate (PPTS), kinetically favor the N-2 product, which then rearranges to the thermodynamically more stable N-1 isomer.[3]
Experimental Protocol: Synthesis of 7-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole
-
Dissolution: To a solution of 7-Iodo-1H-indazole (1.0 eq) in dichloromethane (DCM, 10 mL/mmol), add 3,4-dihydro-2H-pyran (DHP, 1.5 eq).
-
Catalysis: Add pyridinium p-toluenesulfonate (PPTS, 0.1 eq) to the solution at 0 °C. Rationale: PPTS is a mild acid catalyst that facilitates the formation of the oxonium ion intermediate from DHP without promoting side reactions or degradation of the indazole core.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours, monitoring by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with DCM, wash with saturated aqueous sodium bicarbonate solution to quench the acid catalyst, followed by a brine wash.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product is purified by flash column chromatography (Silica gel, eluting with a gradient of ethyl acetate in hexanes) to afford the pure N-1 substituted product.
The Gold Standard: Single-Crystal X-ray Crystallography
While techniques like NMR and MS provide essential pieces of the puzzle, single-crystal X-ray crystallography stands alone in its ability to deliver a direct, three-dimensional visualization of the molecular structure. It resolves any ambiguity regarding atom connectivity, bond angles, bond lengths, and the relative stereochemistry, providing what is considered irrefutable proof of structure.[4][5]
Experimental Workflow for Crystallographic Validation
The process of obtaining a crystal structure can be broken down into three key stages: growing a suitable crystal, collecting diffraction data, and solving/refining the structure.
-
Crystal Growth:
-
Technique: The most common and effective method for small molecules like our target is slow evaporation.
-
Protocol: Dissolve the purified compound (approx. 10-20 mg) in a minimal amount of a suitable solvent (e.g., ethyl acetate or toluene) in a small vial. Add a more non-polar "anti-solvent" (e.g., hexane) dropwise until the solution becomes faintly turbid. Cover the vial with a cap that has been pierced with a needle to allow for very slow evaporation over several days at room temperature.
-
Causality: The goal is to allow molecules to deposit slowly and orderly onto a growing lattice. Rapid precipitation traps solvent and leads to amorphous solids or poorly ordered microcrystals unsuitable for diffraction. The choice of a solvent/anti-solvent system with differing volatilities is a field-proven strategy to achieve this.[4]
-
-
Data Collection:
-
Instrumentation: A modern single-crystal X-ray diffractometer equipped with a Mo Kα or Cu Kα radiation source and a sensitive detector (e.g., a CCD or CMOS detector) is used.
-
Protocol: A single, well-formed crystal of suitable size (typically 0.1-0.3 mm in all dimensions) is mounted on a loop and placed in a stream of cold nitrogen gas (typically 100 K). The crystal is then rotated in the X-ray beam, and a series of diffraction images are collected.
-
Causality: Conducting the experiment at cryogenic temperatures is critical. It minimizes the thermal vibration of the atoms, resulting in a sharper diffraction pattern and a more precise determination of atomic positions.
-
-
Structure Solution and Refinement:
-
Software: Specialized software (e.g., SHELXS, SHELXL) is used to process the diffraction data.
-
Process: The diffraction pattern is used to determine the unit cell dimensions and the space group of the crystal. The positions of the atoms are then determined from the intensities of the diffraction spots, creating an initial electron density map. This model is then refined iteratively until the calculated diffraction pattern matches the experimentally observed pattern. Key quality indicators for the final structure include the R-factor (R1) and the Goodness-of-Fit (GooF).
-
The diagram below outlines the logical flow of the crystallographic validation process.
Caption: Workflow for X-ray Crystallographic Validation.
Comparative Analysis: Validating with Orthogonal Techniques
While X-ray crystallography provides the definitive answer, NMR and MS are indispensable for routine characterization and for confirming that the bulk material corresponds to the single crystal analyzed. This section compares the data obtained from these techniques, highlighting their strengths and inherent limitations relative to crystallography.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment and connectivity of atoms. For 7-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole, both ¹H and ¹³C NMR are essential.
-
¹H NMR: The proton NMR spectrum is particularly useful for confirming the N-1 substitution pattern. The proton at the C3 position of the indazole ring is a diagnostic singlet. Crucially, the anomeric proton of the THP group appears as a characteristic doublet of doublets, and its chemical shift and coupling constants provide information about its environment.[3][6]
-
¹³C NMR: The carbon spectrum confirms the number of unique carbon environments in the molecule.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound, confirming its elemental composition. High-Resolution Mass Spectrometry (HRMS) can determine the molecular formula with high accuracy.
-
Interpretation: For our target compound (C₁₂H₁₃IN₂O), the expected exact mass can be calculated. The observation of the corresponding molecular ion peak ([M+H]⁺ or [M+Na]⁺) in the HRMS spectrum provides strong evidence for the correct molecular formula.
Data Comparison Table
The following table summarizes the expected data from each technique and contrasts the level of information provided.
| Analytical Technique | Parameter | Expected Data for 7-Iodo-1-(THP)-1H-indazole | Information Provided & Limitations |
| ¹H NMR | Chemical Shifts (δ) | ~8.1 ppm (s, 1H, H3); ~7.0-7.8 ppm (m, 3H, Ar-H); ~5.7 ppm (dd, 1H, Anomeric-H); ~1.6-4.1 ppm (m, 8H, THP-H) | Provides: Connectivity via coupling patterns, confirms N-1 vs N-2 isomerism. Limitation: Does not definitively confirm the position of the iodo substituent (e.g., 7-iodo vs 4-, 5-, or 6-iodo) without more complex 2D NMR experiments (NOESY) and authentic standards. |
| ¹³C NMR | Chemical Shifts (δ) | 12 unique aromatic/aliphatic carbon signals. | Provides: Confirms the number of distinct carbon environments. Limitation: Similar to ¹H NMR, positional isomerism can be difficult to resolve without ambiguity. |
| HRMS (ESI-TOF) | m/z | Calculated for [C₁₂H₁₄IN₂O]⁺: 329.0199 | Provides: Highly accurate molecular formula. Limitation: Provides no information on atom connectivity or isomerism. A 4-iodo isomer would have the identical mass. |
| X-ray Crystallography | Structural Data | Crystal System, Space Group, Atomic Coordinates, Bond Lengths/Angles. | Provides: Unambiguous 3D structure, confirming the 7-iodo position, the N-1 THP linkage, and all bond parameters. Limitation: Requires a diffraction-quality single crystal, which can be challenging to obtain. |
The logical relationship between these techniques in achieving structural certainty is illustrated below.
Caption: Convergence of Analytical Data for Structural Validation.
Conclusion
For a molecule such as 7-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole, where subtle isomeric differences can have profound biological consequences, relying solely on spectroscopic and spectrometric data introduces an element of risk. While NMR and MS are powerful and essential tools that confirm the molecular formula and suggest the correct connectivity, they provide inferential, not absolute, proof of structure. Single-crystal X-ray crystallography is the only technique that provides direct, unambiguous evidence of the precise spatial arrangement of every atom. By integrating a robust synthesis with a multi-technique analytical approach, crowned by crystallographic confirmation, researchers can proceed with the utmost confidence in their structure-activity relationship studies, ensuring the integrity and forward momentum of their drug discovery programs.
References
-
Royal Society of Chemistry. (2016). Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic. Supporting Information. Available at: [Link]
-
Cheung, et al. (2009). Indazoles: Regioselective Protection and Subsequent Amine Coupling Reactions. The Journal of Organic Chemistry, 74(16), 6373–6376. Available at: [Link]
-
Silva, V. L. M., et al. (2012). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules, 17(9), 10749-10761. Available at: [Link]
-
MDPI. (2022). Synthesis and Crystallographic Characterisation of Pyridyl- and Indoleninyl-Substituted Pyrimido[1,2-b]Indazoles. Molecules, 27(18), 5916. Available at: [Link]
- El-Faham, A., et al. (2015). Pyridinium p-Toluenesulfonate: A Mild and Efficient Catalyst for The Regioselective Tetrahydropyranylation of Indazole Derivatives Under Solvent-Free Conditions. Journal of Chemical and Pharmaceutical Research, 7(3), 1162-1168.
-
Claramunt, R. M., et al. (2007). The structure of fluorinated indazoles: the effect of the replacement of a H by a F atom on the supramolecular structure of NH-indazoles. New Journal of Chemistry, 31(5), 700-708. Available at: [Link]
-
Siddiqui, S., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 14(10), 1856-1886. Available at: [Link]
-
Bednarek, E., et al. (2021). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. European Journal of Medicinal Chemistry, 223, 113645. Available at: [Link]
-
Synlett. (2007). Efficient Synthesis of 7-Substituted or 3,7-Disubstituted 1H-Indazoles. Synlett, 2007(12), 1933-1936. Available at: [Link]
Sources
comparative analysis of different protecting groups for the indazole nitrogen
Strategic N-Protection of Indazoles: A Comparative Guide to Regioselectivity and Orthogonality
For researchers and drug development professionals, the indazole core represents a highly privileged, yet synthetically challenging, pharmacological scaffold[1]. The primary hurdle in indazole functionalization is the presence of two adjacent, non-equivalent nitrogen atoms (N-1 and N-2). Because indazoles exist as a tautomeric mixture, achieving precise regiocontrol during protection and subsequent functionalization (such as C-3 lithiation or Buchwald-Hartwig cross-coupling) requires a deep mechanistic understanding of kinetic, thermodynamic, and steric drivers[2].
This guide provides an objective, data-backed comparative analysis of the most effective N-protecting groups for indazoles, detailing the causality behind experimental conditions and providing self-validating protocols for your workflows.
Mechanistic Drivers of Regioselectivity
The 1H-tautomer (N-1) of indazole is thermodynamically more stable than the 2H-tautomer by approximately 3–4 kcal/mol[3]. However, the N-2 lone pair is kinetically more accessible to electrophilic attack[3]. This fundamental dichotomy dictates the regiochemical outcome of any protection strategy:
-
Thermodynamic Control (Strong Bases): Deprotonation with sodium hydride (NaH) generates a delocalized indazolyl anion. Because the negative charge is shared across both nitrogens, trapping this anion with standard electrophiles (like SEM-Cl or alkyl halides) typically yields a nearly statistical mixture of N-1 and N-2 protected isomers[4].
-
Kinetic vs. Thermodynamic Control (Mild Acids): Acid-catalyzed protection (e.g., installing a THP group) initially targets the kinetically accessible N-2 position. If the reaction is quenched early, the N-2 isomer is isolated. If subjected to prolonged heating, the reversibility of the reaction allows the system to funnel into the thermodynamically stable N-1 sink[3].
-
Steric Control (Hindered Bases): Using a bulky, non-nucleophilic base like dicyclohexylmethylamine (DCHA) prevents the formation of a "naked" anion. Instead, it creates a sterically demanding transition state that forces bulky electrophiles exclusively to the more exposed N-2 position[4].
Logical workflow of indazole protection conditions and their effect on N-1 vs N-2 regioselectivity.
Comparative Matrix of N-Protecting Groups
The selection of a protecting group must account for the desired regioselectivity, the harshness of subsequent steps (e.g., C-H activation, metalation), and orthogonal deprotection requirements[5][6].
| Protecting Group | Typical Reagents | Primary Regioselectivity | Deprotection Conditions | Key Stability & Strategic Notes |
| Boc (tert-Butyloxycarbonyl) | (Boc)₂O, DMAP | N-1 (Thermodynamic) | TFA or HCl | Stable to mild bases and Pd-catalyzed cross-couplings. Labile to strong acids. Ideal for standard peptide-like workflows[5]. |
| SEM (2-(Trimethylsilyl)ethoxymethyl) | SEM-Cl, DCHA | N-2 (Steric Control) | TBAF (THF) or HCl (EtOH) | Highly robust against strong bases (e.g., BuLi). The premier choice for directing regioselective C-3 lithiation[4][5]. |
| THP (Tetrahydropyranyl) | DHP, TsOH | N-2 (Kinetic) or N-1 (Thermo) | HCl (EtOH) | Excellent for mild, acid-catalyzed introduction. Note: Introduces a chiral center, which may complicate NMR spectra[3]. |
| Trt (Trityl) | Trt-Cl, Et₃N | N-1 (Steric exclusion) | Dilute TFA | Extreme steric bulk forces N-1 protection. However, this bulk can severely hinder adjacent C-3 functionalization[5]. |
| PMB (p-Methoxybenzyl) | PMB-Cl, NaH | Mixture (N-1 favored) | Strong Acid / Heat | Highly stable under extreme thermal conditions (e.g., 80 °C Buchwald couplings). Requires harsh acidic cleavage[3]. |
Validated Experimental Protocols
The following protocols have been selected for their high regioselectivity and self-validating workup procedures.
Protocol A: Regioselective N-2 Protection with SEM (Steric Control)
Standard NaH conditions yield a 66% mixture of N-1/N-2 SEM-protected indazoles. By switching to a hindered base, exclusive N-2 protection is achieved[4].
-
Objective: Isolate the N-2 SEM indazole for downstream C-3 derivatization.
-
Reagents: Indazole (1.0 eq), Dicyclohexylmethylamine (DCHA) (1.2 eq), SEM-Cl (1.2 eq), anhydrous THF.
-
Step-by-Step Methodology:
-
Dissolve indazole (1.0 mmol) in anhydrous THF (10 mL) in an oven-dried flask under an inert argon atmosphere.
-
Add DCHA (1.2 eq) to the solution. Causality: DCHA prevents the formation of a highly reactive, delocalized anion, utilizing its steric bulk to shield the N-1 position (which is already partially hindered by the C-7 proton).
-
Add SEM-Cl (1.2 eq) dropwise via syringe.
-
Stir the mixture at room temperature for exactly 3 hours.
-
Dilute the reaction with ethyl acetate and quench with 0.5 N NaOH. Self-Validation: The basic quench is strictly required to neutralize and partition the DCHA-hydrochloride salts into the aqueous phase, preventing emulsion formation.
-
Separate the layers, wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo[4][5].
-
Protocol B: Kinetically Controlled N-2 Protection with THP
-
Objective: Acid-catalyzed installation of THP at the N-2 position.
-
Reagents: Indazole (1.0 eq), 3,4-Dihydro-2H-pyran (DHP) (1.5 eq), TsOH (0.1 eq), DCM.
-
Step-by-Step Methodology:
-
Dissolve indazole and DHP in DCM.
-
Add a catalytic amount of TsOH at room temperature.
-
Monitor strictly by TLC.
-
Quench the reaction with saturated NaHCO₃ after exactly 5 hours. Causality: The reaction must be halted early. The N-2 nitrogen is kinetically favored. If left for 18+ hours, the reversibility of the THP acetal will cause the system to thermodynamically equilibrate to a 3:1 mixture favoring the N-1 isomer[3]. The basic quench "freezes" this kinetic ratio.
-
Protocol C: Universal Deprotection via Acidic Solvolysis
-
Objective: Cleavage of SEM or THP groups to yield the free indazole.
-
Reagents: Aqueous HCl, Ethanol.
-
Step-by-Step Methodology:
-
Suspend the protected indazole in ethanol.
-
Add 2.0 equivalents of aqueous HCl and heat to reflux (80 °C).
-
Monitor until complete consumption of the starting material is observed.
-
Allow the mixture to cool to room temperature. Self-Validation: The polar protic solvent facilitates solvolysis. Upon cooling, the deprotected indazole will spontaneously precipitate as a thick white slurry of the di-HCl salt. This creates a self-purifying system that can be isolated by simple vacuum filtration, bypassing the need for column chromatography[3].
-
References
Sources
- 1. Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 4-Bromo-6-chloro-1H-indazole|885519-03-9 [benchchem.com]
- 7. mobt3ath.com [mobt3ath.com]
A Senior Application Scientist's Guide to the Synthetic Versatility of Substituted Indazoles
Introduction: The Privileged Scaffold of Indazole in Modern Chemistry
The indazole nucleus, a bicyclic aromatic heterocycle, stands as a cornerstone in the architecture of molecules designed for a profound impact on human health and materials science. Its prevalence in a multitude of clinically approved drugs and late-stage clinical candidates, such as the anti-cancer agents niraparib and pazopanib, underscores its status as a "privileged scaffold".[1] This privilege is not merely a consequence of its biological activity but also stems from its unique electronic properties and the synthetic accessibility of its derivatives. The ability to strategically introduce substituents onto the indazole core allows for the fine-tuning of a molecule's physicochemical properties, enabling medicinal chemists to optimize for potency, selectivity, and pharmacokinetic profiles.
This guide provides a comparative analysis of the most robust and widely employed synthetic methodologies for accessing substituted indazoles. We will delve into the mechanistic underpinnings of classical cyclization reactions, explore the efficiency and functional group tolerance of modern transition-metal-catalyzed methods, and examine strategies for the late-stage functionalization of the pre-formed indazole ring. Each section is supported by experimental data, detailed protocols, and visual aids to empower researchers, scientists, and drug development professionals in their pursuit of novel indazole-containing entities.
Part 1: Constructing the Indazole Core: A Tale of Two Strategies
The synthesis of the indazole ring system can be broadly categorized into two main approaches: classical cyclization reactions and modern transition-metal-catalyzed methods. The choice between these strategies is often dictated by the desired substitution pattern, the availability of starting materials, and the required tolerance to various functional groups.
Classical Cyclization Reactions: Time-Tested Routes to the Indazole Nucleus
Classical methods, while sometimes requiring harsh conditions, are foundational to indazole chemistry and often utilize readily available and inexpensive starting materials.
The Jacobson synthesis is a venerable method that proceeds via the diazotization of N-acyl-o-toluidines followed by intramolecular cyclization. This approach is particularly useful for the synthesis of 1H-indazoles.
Mechanism of the Jacobson Indazole Synthesis
The reaction is initiated by the formation of a diazonium salt from the N-acyl-o-toluidine precursor. Subsequent intramolecular cyclization and tautomerization lead to the formation of the 1H-indazole ring.
Caption: Jacobson Indazole Synthesis Pathway.
Experimental Protocol: Jacobson Synthesis of 1H-Indazole [2]
Materials:
-
N-Acetyl-o-toluidine
-
Sodium nitrite
-
Concentrated hydrochloric acid
-
Water
-
Ice
-
Sodium hydroxide solution
Procedure:
-
Prepare a solution of N-acetyl-o-toluidine in a mixture of concentrated hydrochloric acid and water and cool it to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite in water to the cooled N-acetyl-o-toluidine solution with vigorous stirring, ensuring the temperature remains below 5 °C.
-
After the addition is complete, continue stirring the mixture for a designated period to ensure complete diazotization.
-
Carefully make the mixture alkaline by adding a sodium hydroxide solution.
-
Collect the precipitated crude 1H-indazole by filtration, wash with cold water, and allow it to dry.
-
Purify the crude product by recrystallization from a suitable solvent like water or ethanol.
The Davis-Beirut reaction is a powerful method for the synthesis of 2H-indazoles and indazolones from o-nitrobenzylamines under basic or acidic conditions.[3][4] This reaction is valued for its use of inexpensive starting materials and avoidance of toxic metals.[3]
Mechanism of the Davis-Beirut Reaction
Under basic conditions, the reaction is proposed to proceed through the deprotonation of the benzylic position, followed by an intramolecular redox reaction where the nitro group is reduced and an N-N bond is formed.[4]
Caption: Davis-Beirut Reaction for 2H-Indazole Synthesis.
Experimental Protocol: Base-Catalyzed Davis-Beirut Synthesis of 2H-Indazoles [2]
Materials:
-
Substituted o-nitrobenzylamine
-
Potassium hydroxide
-
Ethanol
-
Water
Procedure:
-
Dissolve the o-nitrobenzylamine in ethanol.
-
Add an aqueous solution of potassium hydroxide to the ethanolic solution of the substrate.
-
Heat the reaction mixture to 60 °C and stir for several hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Modern Transition-Metal-Catalyzed Methods: Efficiency and Versatility
The advent of transition-metal catalysis has revolutionized indazole synthesis, offering milder reaction conditions, broader functional group tolerance, and access to a wider range of substitution patterns.[5]
Palladium-catalyzed intramolecular amination of N-aryl-N-(o-bromobenzyl)hydrazines is a highly effective method for the synthesis of 2-aryl-2H-indazoles.[6][7] This approach involves the formation of the N(1)-C(7a) bond.[6]
Experimental Protocol: Palladium-Catalyzed Synthesis of 2-Aryl-2H-Indazoles [6]
Materials:
-
N-aryl-N-(o-bromobenzyl)hydrazine
-
Palladium(II) acetate (Pd(OAc)₂)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf)
-
Sodium tert-butoxide (t-BuONa)
-
Anhydrous toluene
Procedure:
-
To a pressure tube, add the N-aryl-N-(o-bromobenzyl)hydrazine, Pd(OAc)₂, dppf, and t-BuONa.
-
Add anhydrous toluene to the tube, then purge with argon and seal the tube.
-
Heat the reaction mixture at 90 °C for 15 hours.
-
After cooling, filter the reaction mixture through a pad of silica gel, eluting with a mixture of ether and hexanes.
-
Concentrate the filtrate and purify the residue by chromatography to obtain the desired 2-aryl-2H-indazole.
Copper-catalyzed reactions provide a cost-effective alternative to palladium-based methods for the synthesis of N-substituted indazoles.[8][9][10] One common approach is the intramolecular N-arylation of ortho-haloarylhydrazones.[8][9]
Experimental Protocol: Copper-Catalyzed Synthesis of N-Phenyl-1H-indazoles [8][9]
Materials:
-
Arylhydrazone of an o-chloro- or o-bromobenzaldehyde
-
Copper(I) iodide (CuI)
-
Potassium hydroxide (KOH)
-
1,10-Phenanthroline
-
Anhydrous N,N-dimethylformamide (DMF)
Procedure:
-
In a dried Schlenk tube under a nitrogen atmosphere, combine the arylhydrazone, CuI, KOH, and 1,10-phenanthroline.
-
Add anhydrous DMF via syringe.
-
Stir and heat the reaction mixture at 120 °C for 12-48 hours.
-
After cooling to room temperature, add ethyl acetate and pass the mixture through a short silica gel column.
-
Wash the eluate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solution, then purify the residue by column chromatography.
Rhodium-catalyzed C-H activation has emerged as a powerful tool for the synthesis of indazoles from readily available starting materials like azobenzenes and aldehydes.[11][12][13][14] This method allows for the direct formation of C-C and C-N bonds in a single step.[12][13]
Experimental Protocol: Rhodium-Catalyzed Synthesis of N-Aryl-2H-indazoles [12]
Materials:
-
Azobenzene
-
Aldehyde
-
[Cp*RhCl₂]₂
-
Silver hexafluoroantimonate (AgSbF₆)
-
Dioxane
Procedure:
-
In a reaction vessel, combine the azobenzene, aldehyde, [Cp*RhCl₂]₂, and AgSbF₆.
-
Add dioxane as the solvent.
-
Heat the reaction mixture at 80 °C for 24 hours.
-
After cooling, concentrate the mixture and purify the residue by chromatography to yield the N-aryl-2H-indazole.
Part 2: Comparative Analysis of Synthetic Methods
The selection of an appropriate synthetic route is a critical decision in any research program. The following table provides a comparative overview of the key features of the discussed methodologies.
| Method | Key Features | Typical Yields | Functional Group Tolerance | Starting Materials |
| Jacobson Synthesis | Classical method for 1H-indazoles. | Moderate to Good | Limited by diazotization conditions. | N-Acyl-o-toluidines |
| Davis-Beirut Reaction | Versatile for 2H-indazoles and indazolones.[3][4] | Good to Excellent[2] | Moderate | o-Nitrobenzylamines |
| Palladium-Catalyzed Amination | Efficient for 2-aryl-2H-indazoles.[6] | Good to Excellent[6] | Good | N-Aryl-N-(o-bromobenzyl)hydrazines |
| Copper-Catalyzed N-Arylation | Cost-effective for N-substituted indazoles.[8][9] | Moderate to Good[8] | Good | o-Haloarylhydrazones |
| Rhodium-Catalyzed C-H Activation | Atom-economical, direct functionalization.[12][13] | Good to Excellent[12] | Excellent | Azobenzenes, Aldehydes |
Part 3: Functionalization of the Indazole Scaffold
In addition to de novo synthesis, the late-stage functionalization of the indazole core is a crucial strategy for generating libraries of analogs for structure-activity relationship (SAR) studies.
Regioselective N-Alkylation
The presence of two nucleophilic nitrogen atoms in the indazole ring presents a challenge for regioselective N-alkylation.[1][15][16][17] However, by carefully controlling the reaction conditions, it is possible to favor either N-1 or N-2 alkylation.[1][15][16]
Factors Influencing N-Alkylation Regioselectivity
-
Base and Solvent: The choice of base and solvent system plays a critical role. For instance, using sodium hydride in THF often favors N-1 alkylation, while conditions that promote kinetic control can lead to N-2 substitution.[15]
-
Steric Hindrance: Substituents at the C7 position can sterically hinder the N-1 position, directing alkylation to the N-2 position.[15]
-
Alkylating Agent: The nature of the alkylating agent can also influence the regiochemical outcome.
Caption: Regioselective N-Alkylation of Indazoles.
Experimental Protocol: Regioselective N-1 Alkylation of Indazoles [15]
Materials:
-
1H-Indazole
-
Sodium hydride (NaH)
-
Anhydrous tetrahydrofuran (THF)
-
Alkyl halide
Procedure:
-
To a suspension of NaH in anhydrous THF at 0 °C, add a solution of the 1H-indazole in THF dropwise.
-
Allow the mixture to stir at room temperature for a specified period to ensure complete deprotonation.
-
Cool the mixture back to 0 °C and add the alkyl halide.
-
Let the reaction warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction carefully with water and extract with an organic solvent.
-
Dry the organic layer, concentrate, and purify the residue by chromatography to obtain the N-1 alkylated indazole.
C-H Functionalization and Cross-Coupling Reactions
Direct C-H functionalization and cross-coupling reactions on the indazole ring are powerful methods for introducing a wide range of substituents. The Suzuki-Miyaura cross-coupling of halo-indazoles is a particularly valuable transformation for creating C-C bonds.[18][19][20][21]
Experimental Protocol: Suzuki-Miyaura Cross-Coupling of 3-Iodo-1H-indazole [20]
Materials:
-
3-Iodo-1H-indazole
-
Arylboronic acid
-
Palladium catalyst (e.g., PdCl₂(dppf))
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., dioxane/water mixture)
Procedure:
-
In a reaction vessel, combine the 3-iodo-1H-indazole, arylboronic acid, palladium catalyst, and base.
-
Add the solvent mixture and degas the reaction mixture.
-
Heat the reaction under an inert atmosphere until the starting material is consumed (monitored by TLC).
-
After cooling, perform an aqueous workup and extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify the crude product by chromatography to yield the 3-aryl-1H-indazole.
Conclusion: A Bright Future for Indazole Synthesis
The synthesis of substituted indazoles is a dynamic and evolving field of research. While classical methods remain valuable for their simplicity and the use of basic starting materials, modern transition-metal-catalyzed reactions have significantly expanded the synthetic toolbox, enabling the construction of complex indazole derivatives with high efficiency and precision. The continued development of novel synthetic methodologies, particularly in the area of C-H functionalization, will undoubtedly fuel the discovery of new indazole-based therapeutics and materials with enhanced properties. This guide serves as a foundational resource for navigating the rich chemistry of indazoles, empowering researchers to design and execute synthetic strategies that will shape the future of medicine and materials science.
References
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Remarkably Efficient Synthesis of 2H-Indazole 1-oxides and 2H-Indazoles via Tandem Carbon–Carbon Followed by Nitrogen–Nitrogen Bond Formation - PMC. Available at: [Link]
-
Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC. Available at: [Link]
-
Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones - Beilstein Journals. Available at: [Link]
-
2H-Indazole synthesis - Organic Chemistry Portal. Available at: [Link]
-
Efficient synthesis of 2-aryl-2H-indazoles by base-catalyzed benzyl C–H deprotonation and cyclization - Chemical Communications (RSC Publishing). Available at: [Link]
-
A Novel Synthesis of 2-Aryl-2H-indazoles via a Palladium-Catalyzed Intramolecular Amination Reaction | Organic Letters - ACS Publications. Available at: [Link]
-
Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives - MDPI. Available at: [Link]
-
A Novel and Efficient Synthesis of 2-Aryl-2H-indazoles via SnCl2-Mediated Cyclization of 2-Nitrobenzylamines | Request PDF - ResearchGate. Available at: [Link]
-
Copper-catalyzed synthesis of substituted indazoles from 2-chloroarenes at low catalyst-loading - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
The Davis–Beirut Reaction: N1,N2-Disubstituted-1H-Indazolones via 1,6-Electrophilic Addition to 3-Alkoxy-2H-Indazoles | Organic Letters - ACS Publications. Available at: [Link]
-
Rhodium(III)-Catalyzed Indazole Synthesis by C–H Bond Functionalization and Cyclative Capture - PMC. Available at: [Link]
-
Synthesis, Characterization and Biological Evaluation of 3‐Oxo‐Pyrimido[1,2‐b]indazoles. Available at: [Link]
-
Metal-Free, Regiodivergent N-Alkylation of 1H-Indazoles Enabled by Brønsted Acid Catalysis | Organic Letters - ACS Publications - ACS.org. Available at: [Link]
-
Davis–Beirut Reaction:Route to Thiazolo-,Thiazino-, and Thiazepino-2H-indazoles - SciSpace. Available at: [Link]
-
(PDF) Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - ResearchGate. Available at: [Link]
-
Rhodium(III)-catalyzed Indazole Synthesis by C-H Bond Functionalization and Cyclative Capture - PubMed. Available at: [Link]
-
Rh(III)-Catalyzed Synthesis of Spirocyclic Indazoles | PDF | Chemical Reactions | Chemistry. Available at: [Link]
-
Synthesis of 3-Aminoazaindazoles via Cu-Catalyzed Cross Coupling of Isocyanides | Organic Letters - ACS Publications. Available at: [Link]
-
Acid and base catalyzed Davis-Beirut reaction: experimental and theoretical mechanistic studies and synthesis of novel 3-amino-2H-indazoles - PMC. Available at: [Link]
-
Eco-Friendly, Green Approach for Synthesis of Bio-Active Novel 3-Aminoindazole Derivatives | IntechOpen. Available at: [Link]
-
Copper-Catalyzed Hydroamination of 2-Alkynylazobenzenes: Synthesis of 3-Alkenyl-2H-Indazoles - PMC. Available at: [Link]
-
Direct synthesis of indazole derivatives via Rh(iii)-catalyzed C–H activation of phthalazinones and allenes - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Davis–Beirut reaction - Wikipedia. Available at: [Link]
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC. Available at: [Link]
-
Development of a selective and scalable N 1-indazole alkylation - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00598H. Available at: [Link]
-
Synthesis of 1-aryl-1H-indazoles via palladium-catalyzed intramolecular amination of aryl halides - PubMed. Available at: [Link]
-
Synthesis and biological evaluation of 3,5-diaminoindazoles as cyclin-dependent kinase inhibitors - PubMed. Available at: [Link]
-
Indazole synthesis - Organic Chemistry Portal. Available at: [Link]
-
An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Publishing. Available at: [Link]
-
Cascade Synthesis of Kinase-Privileged 3-Aminoindazoles via Intramolecular N–N Bond Formation | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism - MDPI. Available at: [Link]
-
Synthesis of E-3-Alkenyl 2H-Indazoles via Pd/Cu-Catalyzed Cross-coupling/Cyclization of 2-Iodoazoarenes with Terminal Allylenes and Visible-Light-Promoted Isomerization - ACS Publications. Available at: [Link]
-
indazole - Organic Syntheses Procedure. Available at: [Link]
-
Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence - PMC. Available at: [Link]
-
A regioselective C7 bromination and C7 palladium- catalyzed Suzuki–Miyaura cross-coupling arylation of - RSC Publishing. Available at: [Link]
-
A General, One-Step Synthesis of Substituted Indazoles using a Flow Reactor. Available at: [Link]
-
Synthesis of substituted indazole acetic acids by N−N bond forming reactions - White Rose Research Online. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Efficient synthesis of 2-aryl-2H-indazoles by base-catalyzed benzyl C–H deprotonation and cyclization - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Davis–Beirut reaction - Wikipedia [en.wikipedia.org]
- 5. 2H-Indazole synthesis [organic-chemistry.org]
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- 8. BJOC - Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones [beilstein-journals.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Copper-catalyzed synthesis of substituted indazoles from 2-chloroarenes at low catalyst-loading - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. Rhodium(III)-Catalyzed Indazole Synthesis by C–H Bond Functionalization and Cyclative Capture - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Rhodium(III)-catalyzed indazole synthesis by C-H bond functionalization and cyclative capture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Direct synthesis of indazole derivatives via Rh(iii)-catalyzed C–H activation of phthalazinones and allenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Development of a selective and scalable N 1-indazole alkylation - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00598H [pubs.rsc.org]
- 18. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 20. The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism [mdpi.com]
- 21. pubs.rsc.org [pubs.rsc.org]
Personal protective equipment for handling 7-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole
Safe Handling, Operational, and Disposal Guide for 7-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole
As a Senior Application Scientist, I frequently consult on the integration of complex halogenated heterocyclic intermediates into drug discovery pipelines. 7-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole is a critical building block, predominantly utilized in transition-metal-catalyzed cross-coupling reactions (such as Suzuki-Miyaura or Sonogashira couplings) to synthesize targeted kinase inhibitors.
While the tetrahydropyranyl (THP) protecting group is essential for enhancing the compound's solubility and directing synthetic regioselectivity, it fundamentally alters the molecule's toxicokinetic profile. The increased lipophilicity imparted by the THP group facilitates rapid dermal absorption, necessitating a rigorous, causality-driven approach to Personal Protective Equipment (PPE) and operational handling. This guide provides a self-validating protocol to ensure scientific integrity and personnel safety, grounded in the OSHA Laboratory Standard [1].
Hazard Profile & Mechanistic Causality
Understanding why a chemical is hazardous is the first step in mitigating risk. The table below summarizes the quantitative and qualitative hazard data for this compound.
| GHS Classification | Hazard Statement | Mechanistic Causality & Operational Impact |
| Category 4 (Oral) | H302: Harmful if swallowed | The iodinated indazole core can disrupt intracellular protein function. Strict hygiene and the absolute prohibition of food/drink in the lab are mandatory. |
| Category 2 (Skin) | H315: Causes skin irritation | The lipophilic THP group allows the molecule to partition efficiently into the stratum corneum, exacerbating the localized irritation caused by the halogenated heterocycle. |
| Category 2A (Eye) | H319: Causes serious eye irritation | High lipid solubility allows rapid penetration of the corneal epithelium. Immediate flushing at an eyewash station is required upon contact. |
| Category 3 (Resp) | H335: May cause respiratory irritation | The compound often presents as a fine, light-yellow crystalline powder that holds static charge, making it highly prone to aerosolization during transfer. |
Personal Protective Equipment (PPE) Matrix
To counteract the specific physicochemical properties of 7-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole, your PPE must act as a comprehensive, layered barrier system.
| PPE Category | Specification | Justification & Best Practice |
| Eye Protection | ANSI Z87.1 Safety Goggles | Standard safety glasses are insufficient due to the aerosolization risk of the fine powder. Goggles provide a full orbital seal. |
| Hand Protection | Nitrile Gloves (≥ 0.11 mm) | Nitrile offers excellent resistance to the solid compound. Crucial Note: If handling the compound in solution (e.g., dissolved in DMF or DCM), glove material must be reassessed based on the solvent's breakthrough time. |
| Body Protection | Flame-Retardant Lab Coat | Protects against static-induced ignition of solvent vapors during the solubilization phase. Ensure cuffs are tucked tightly into gloves. |
| Respiratory | Fume Hood (0.4-0.6 m/s) | Must be handled in a certified chemical fume hood. If a hood is unavailable (e.g., during a large-scale spill cleanup), an N95/P100 particulate respirator is required [2]. |
Operational Workflow & Handling Protocol
The following step-by-step methodology ensures a self-validating workflow where each step verifies the safety and integrity of the next.
Step 1: Environmental Verification
-
Verify that the chemical fume hood has a continuous face velocity between 0.4 and 0.6 m/s.
-
Clear the workspace of incompatible materials, specifically strong acids and oxidizers.
Step 2: Static-Free Weighing
-
Causality: The crystalline powder generates static electricity, which can cause the material to "jump" from the spatula, leading to inhalation exposure, contamination, or loss of stoichiometric precision.
-
Action: Use an anti-static weighing boat and a grounded stainless-steel spatula. Pass the weighing boat over an anti-static ionizer bar before use to neutralize surface charges.
Step 3: Solubilization and Transfer
-
Transfer the pre-weighed solid into a dry reaction vessel strictly within the fume hood.
-
Add the reaction solvent (e.g., THF, DMF). Do not transport the dry powder across the lab. Always transport the compound in a sealed vial or as a solubilized mixture to eliminate inhalation risks.
Step 4: Reaction Execution
-
Purge the reaction vessel with an inert gas (Argon or Nitrogen). The iodo-arene is sensitive to oxidative degradation over time, and standard cross-coupling protocols require strictly air-free conditions to prevent catalyst poisoning.
Workflow for handling and disposing of 7-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole.
Spill Response & Disposal Plan
According to the National Research Council's Prudent Practices in the Laboratory [2], spill response must be dictated by the physical state of the compound at the time of the incident.
-
Solid Spills: Do not dry sweep, as this will aerosolize the irritating dust. Gently cover the spill with damp absorbent pads (using water or a mild surfactant) to suppress dust formation. Carefully scoop the material using non-sparking tools into a compatible, sealable waste container.
-
Solution Spills: If the compound is already dissolved in an organic solvent, immediately extinguish all ignition sources. Cover the spill with an inert, non-combustible absorbent material (such as vermiculite or sand).
-
Disposal Protocol: Dispose of all collected material, including contaminated PPE and weighing boats, in a designated Halogenated Organic Waste stream.
-
Critical Chemical Warning:Never mix this compound with acidic waste streams. The THP protecting group is highly acid-labile. Exposure to acidic conditions will rapidly cleave the THP group, generating dihydropyran and the unprotected 7-iodo-1H-indazole. This exothermic cleavage can unpredictably alter the solubility, toxicity, and reactivity of the waste mixture, potentially leading to container pressurization.
References
-
Occupational Safety and Health Administration (OSHA). "Occupational exposure to hazardous chemicals in laboratories (29 CFR 1910.1450)." United States Department of Labor. [Link]
-
National Research Council. (2011). "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version." National Academies Press. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
